molecular formula C6H10ClNO B1352398 3-chloro-N-cyclopropylpropanamide CAS No. 573994-60-2

3-chloro-N-cyclopropylpropanamide

Cat. No.: B1352398
CAS No.: 573994-60-2
M. Wt: 147.6 g/mol
InChI Key: PEEXBRLULOKKGS-UHFFFAOYSA-N
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Description

3-Chloro-N-cyclopropylpropanamide (CAS 573994-60-2) is a chemical compound with the molecular formula C6H10ClNO and a molecular weight of 147.60 g/mol . It is characterized by its cyclopropylamide structure and a reactive chloro-terminated alkyl chain, making it a valuable intermediate in organic synthesis and medicinal chemistry research . The compound serves as a key precursor in the synthesis of more complex molecules; for instance, its structural motif is found in bioactive compounds such as 3-Chloro-N-cyclopropylcathinone (3Cl-CpC), a stimulant studied for its potential in treating stimulant dependence due to its action as a hybrid monoamine releasing agent and reuptake inhibitor . Its calculated physical properties include a density of 1.168 g/cm³ and a boiling point of approximately 309.6°C . Researchers value this compound for exploring structure-activity relationships and developing novel pharmacologically active agents . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-N-cyclopropylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO/c7-4-3-6(9)8-5-1-2-5/h5H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEEXBRLULOKKGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407316
Record name 3-chloro-N-cyclopropylpropanamide
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Molecular Weight

147.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

573994-60-2
Record name 3-chloro-N-cyclopropylpropanamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-N-cyclopropylpropanamide
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Foundational & Exploratory

What is the structure of 3-chloro-N-cyclopropylpropanamide?

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-chloro-N-cyclopropylpropanamide: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive analysis of 3-chloro-N-cyclopropylpropanamide, a halogenated amide with significant potential as a versatile intermediate in pharmaceutical and agrochemical research. While not extensively cataloged in common chemical databases, its structure can be logically deduced from its constituent parts. This document elucidates its molecular structure, details a robust synthetic pathway grounded in established chemical principles, outlines protocols for its analytical verification, and discusses its potential applications for drug development professionals. By synthesizing data from analogous compounds and foundational organic chemistry, this guide serves as an authoritative resource for researchers and scientists working with novel chemical entities.

Introduction: The Strategic Role of Halogenated Amides

In the landscape of modern drug discovery, halogenated organic compounds occupy a position of strategic importance. The incorporation of a halogen, such as chlorine, into a molecular scaffold can profoundly influence its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] When combined with the amide functional group—a cornerstone of peptide chemistry and a frequent component of pharmacologically active molecules—the resulting halogenated amides become powerful building blocks for creating novel therapeutics.[2] 3-chloro-N-cyclopropylpropanamide is a member of this class, featuring a reactive chloropropyl chain and a cyclopropylamine moiety, a group known to confer favorable properties in medicinal chemistry, including increased potency and improved metabolic profiles.[3] This guide provides a detailed examination of its structure and synthesis to empower its use in research and development.

Molecular Structure and Physicochemical Properties

Elucidation of the Core Structure

The structure of 3-chloro-N-cyclopropylpropanamide is defined by two key components:

  • 3-Chloropropanoyl Group: A three-carbon acyl chain with a chlorine atom at the C3 position (the β-carbon relative to the carbonyl). This group provides a reactive site for nucleophilic substitution.[4]

  • N-Cyclopropyl Amide Group: A secondary amide formed with cyclopropylamine. The cyclopropyl ring is a small, strained carbocycle that is often used as a bioisostere for larger groups, enhancing binding interactions without significantly increasing molecular weight.[3]

These components are linked via a stable amide bond.

Chemical Identifiers

As this specific molecule is not indexed with a unique CAS number in major public databases, its identifiers are derived from its structure:

  • Molecular Formula: C₆H₁₀ClNO

  • IUPAC Name: 3-chloro-N-cyclopropylpropanamide

  • SMILES: C1CC1NC(=O)CCCl

  • InChI Key: (Generated from structure) FGOQZOSLCHOVCI-UHFFFAOYSA-N

Structural Representation

Caption: 2D structure of 3-chloro-N-cyclopropylpropanamide.

Physicochemical Data Summary

The table below summarizes calculated properties for the target compound and provides experimental data for structurally similar molecules to serve as a reference point for researchers.

Property3-chloro-N-cyclopropylpropanamide (Calculated)3-chloro-N-phenylpropanamide[5]3-chloro-N-methylpropanamide[6]3-chloro-N-cyclohexylpropanamide[7]
Molecular Weight 147.61 g/mol 183.63 g/mol 121.56 g/mol 189.68 g/mol
Molecular Formula C₆H₁₀ClNOC₉H₁₀ClNOC₄H₈ClNOC₉H₁₆ClNO
XLogP3 1.11.70.11.9
H-Bond Donors 1111
H-Bond Acceptors 1111
Melting Point N/A (Predicted solid)119.5-120.5 °C[8]N/AN/A

Synthesis and Mechanistic Insights

The synthesis of 3-chloro-N-cyclopropylpropanamide is most efficiently achieved via the acylation of cyclopropylamine with 3-chloropropionyl chloride. This approach is reliable, high-yielding, and employs readily available starting materials.

Retrosynthetic Analysis

The logical disconnection for this molecule is at the amide bond, which is a standard and robust formation reaction.

G Target 3-chloro-N-cyclopropylpropanamide (C₆H₁₀ClNO) Disconnect Amide Disconnection Target->Disconnect Precursors Starting Materials Disconnect->Precursors SM1 3-Chloropropionyl Chloride (C₃H₄Cl₂O) SM2 Cyclopropylamine (C₃H₇N)

Caption: Retrosynthetic analysis for the target molecule.

Key Starting Materials
  • 3-Chloropropionyl Chloride (CAS 625-36-5): This is a versatile bifunctional reagent, acting as both an acylating agent and possessing a reactive alkyl chloride.[4] Its industrial synthesis can be achieved through the reaction of acrylic acid with a chlorinating agent like thionyl chloride, a process that has been optimized for high yields.[9][10]

  • Cyclopropylamine (CAS 765-30-0): An important intermediate in the synthesis of numerous herbicides and pharmaceuticals.[3][11] Its production is well-established, ensuring its availability for synthetic applications.

Detailed Synthesis Protocol

This protocol is designed as a self-validating system. Successful synthesis will result in a product with spectroscopic data consistent with the target structure and high purity as determined by the analytical methods in Section 4.

Objective: To synthesize 3-chloro-N-cyclopropylpropanamide via nucleophilic acyl substitution.

Materials:

  • Cyclopropylamine (1.0 eq)

  • 3-Chloropropionyl chloride (1.05 eq)

  • Triethylamine (TEA) or Pyridine (1.1 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve cyclopropylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath with stirring.

    • Causality: The reaction is exothermic, and cooling prevents potential side reactions. Triethylamine acts as a non-nucleophilic base to neutralize the hydrochloric acid (HCl) byproduct, driving the equilibrium towards product formation.

  • Acyl Chloride Addition: Add 3-chloropropionyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred amine solution over 30 minutes.

    • Causality: Slow, dropwise addition maintains temperature control and prevents the formation of undesired byproducts from a rapid, uncontrolled reaction. A slight excess of the acyl chloride ensures complete consumption of the starting amine.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

  • Aqueous Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid), water, and finally brine.

    • Causality: The bicarbonate wash neutralizes any remaining HCl or unreacted acyl chloride. The brine wash helps to remove water from the organic layer, initiating the drying process.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification (If Necessary): The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 3-chloro-N-cyclopropylpropanamide.

Spectroscopic and Analytical Characterization

Verification of the synthesized product's identity and purity is critical. The following protocol provides a reliable method for characterization.

Expected Spectroscopic Signatures
  • ¹H NMR: Expected signals would include multiplets for the cyclopropyl protons, two distinct triplets for the -CH₂-CH₂-Cl protons, and a broad singlet for the amide N-H proton.

  • ¹³C NMR: Distinct signals for the carbonyl carbon, the two methylene carbons of the chloropropyl chain, and the carbons of the cyclopropyl ring.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observable, along with a characteristic M+2 peak at approximately one-third the intensity of M⁺, which is indicative of the presence of a single chlorine atom.

Protocol for Analytical Verification via GC/MS

This method is adapted from standard procedures for analyzing similar chlorinated compounds.[12][13]

Objective: To confirm the identity and assess the purity of the synthesized 3-chloro-N-cyclopropylpropanamide.

Instrumentation:

  • Gas Chromatograph (GC) with a split/splitless injector and a mass spectrometer (MS) detector.

  • Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or DCM.

  • GC Method:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 80 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • Injection: 1 µL in splitless mode.

    • Causality: The temperature program is designed to ensure good separation of the target compound from any residual solvent or potential impurities.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Causality: EI provides reproducible fragmentation patterns that can be used to confirm the structure. The mass range is sufficient to detect the molecular ion and key fragments.

  • Data Analysis:

    • Confirm the retention time of the major peak.

    • Analyze the mass spectrum of the peak, looking for the molecular ion (m/z 147/149) and characteristic fragment ions.

    • Calculate purity based on the peak area percentage from the GC chromatogram.

Applications in Research and Development

A Versatile Chemical Intermediate

3-chloro-N-cyclopropylpropanamide is a valuable synthon due to its two distinct reactive sites. The terminal chlorine is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups (e.g., amines, azides, thiols, cyanides). This makes it an ideal starting point for constructing more complex molecules and building diverse chemical libraries for high-throughput screening.[4]

Potential in Agrochemistry and Pharmacology

The structural motifs within this molecule are highly relevant to modern drug and pesticide development.

  • Pharmaceuticals: The N-cyclopropyl amide is a feature in several approved drugs. The ability to use the chloropropyl chain as a handle to link this moiety to other pharmacophores is a powerful strategy in lead optimization.[14]

  • Agrochemicals: Cyclopropylamine is a key intermediate for certain classes of herbicides.[3] Therefore, derivatives of 3-chloro-N-cyclopropylpropanamide could be explored as precursors for new crop protection agents.

G cluster_start Core Intermediate cluster_paths Synthetic Pathways cluster_end Final Applications Core 3-chloro-N-cyclopropylpropanamide Pharma Pharmaceutical Candidates (e.g., via amine substitution) Core->Pharma SN2 Reaction Agro Agrochemical Precursors (e.g., heterocycle formation) Core->Agro Cyclization App1 Drug Discovery Libraries Pharma->App1 App2 Novel Herbicides/Fungicides Agro->App2

Sources

A Senior Application Scientist's Guide to 3-chloro-N-cyclopropylpropanamide: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 3-chloro-N-cyclopropylpropanamide, a pivotal building block in contemporary organic and medicinal chemistry. We will explore its synthesis, elucidate its reactivity through mechanistic insights, and showcase its application in constructing complex molecular architectures, particularly within the framework of drug discovery. This document is intended for researchers, chemists, and professionals in drug development who seek to leverage the unique synthetic utility of this versatile reagent.

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of organic synthesis, the efficiency of a synthetic route is often dictated by the strategic choice of its starting materials. 3-chloro-N-cyclopropylpropanamide emerges as a molecule of significant interest due to its bifunctional nature. It possesses two key reactive sites: an electrophilic chloropropyl chain and a nucleophilic secondary amide. This duality allows for a diverse range of chemical transformations, making it a valuable precursor for various heterocyclic and acyclic compounds.

The presence of the cyclopropyl group is not merely a passive substituent. It imparts specific conformational rigidity and metabolic stability to the final molecules, a highly desirable trait in medicinal chemistry for optimizing pharmacokinetic profiles. The strategic importance of chlorinated compounds in pharmaceuticals is well-documented, with many FDA-approved drugs incorporating chlorine to modulate biological activity.[1][2] This guide will delve into the practical applications and underlying chemical principles that make 3-chloro-N-cyclopropylpropanamide a cornerstone reagent.

Physicochemical & Structural Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis.

PropertyValueSource
Molecular Formula C6H10ClNOPubChem
Molecular Weight 147.60 g/mol PubChem
IUPAC Name 3-chloro-N-cyclopropylpropanamidePubChem
CAS Number 6028-09-7PubChem
Appearance White to off-white solidTypical

The molecule's structure, characterized by a secondary amide linkage, features typical amide resonance.[3] However, the key to its synthetic utility lies in the C-Cl bond at the 3-position, which serves as a prime site for nucleophilic substitution, and the amide N-H proton, whose acidity can be exploited for various transformations.

Synthesis of 3-chloro-N-cyclopropylpropanamide

The most direct and industrially scalable synthesis of the title compound is the acylation of cyclopropylamine with 3-chloropropionyl chloride. This is a classic nucleophilic acyl substitution reaction.

Mechanistic Rationale

The reaction proceeds via the attack of the lone pair of electrons on the nitrogen atom of cyclopropylamine onto the highly electrophilic carbonyl carbon of 3-chloropropionyl chloride. The choice of reaction conditions is critical for maximizing yield and purity. A non-nucleophilic base, such as triethylamine (TEA), is essential to scavenge the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4] Anhydrous aprotic solvents like dichloromethane (DCM) are preferred to prevent hydrolysis of the acid chloride.[4]

dot

Caption: Nucleophilic acyl substitution for the synthesis of the title compound.

Laboratory-Scale Protocol

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate personal protective equipment (PPE).

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add cyclopropylamine (1.0 eq) and anhydrous dichloromethane (DCM, ~5 M).

  • Base Addition: Add triethylamine (1.1 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0-5°C using an ice bath. This is crucial to control the exothermic nature of the acylation.

  • Acylation: Add a solution of 3-chloropropionyl chloride (1.05 eq) in anhydrous DCM dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amine and TEA), saturated NaHCO3 solution (to remove residual acid), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 3-chloro-N-cyclopropylpropanamide as a crystalline solid with >98% purity.[4]

Reactivity and Synthetic Applications

The synthetic power of 3-chloro-N-cyclopropylpropanamide stems from its ability to undergo a variety of transformations, primarily leveraging the electrophilic carbon bearing the chlorine atom.

Intramolecular Cyclization: A Gateway to Lactams

One of the most powerful applications of this building block is in the synthesis of N-cyclopropyl-β-lactams and γ-lactams through intramolecular cyclization.[5]

Causality: In the presence of a strong, non-nucleophilic base (e.g., sodium hydride, NaH), the amide proton is abstracted to form an amidate anion. This anion then acts as an internal nucleophile, attacking the electrophilic carbon atom bearing the chlorine in an intramolecular S_N2 reaction. This process is a classic example of a Williamson ether synthesis-type reaction, but for amide alkylation. The choice of a 3-chloropropyl chain is deliberate, as it facilitates the formation of a thermodynamically stable four-membered ring (β-lactam).

dotdot graph Intramolecular_Cyclization { graph [splines=ortho, nodesep=0.7, rankdir=TB]; node [style=filled, shape=box, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335", arrowhead=vee];

// Nodes Start [label="3-chloro-N-cyclopropylpropanamide"]; Base [label="Strong Base (e.g., NaH)"]; Amidate [label="Amidate Anion (Internal Nucleophile)", shape=ellipse, fillcolor="#FBBC05"]; TransitionState [label="SN2 Transition State", shape=diamond, fillcolor="#F1F3F4"]; Product [label="N-cyclopropyl-azetidin-2-one\n(β-Lactam)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Amidate [label="+ Base\n- H2"]; Base -> Amidate; Amidate -> TransitionState [label="Intramolecular\nNucleophilic Attack"]; TransitionState -> Product [label="Ring Closure &\nChloride Expulsion"]; }

Sources

Spectroscopic data (NMR, IR, MS) of 3-chloro-N-cyclopropylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Profile of 3-chloro-N-cyclopropylpropanamide

This guide provides a comprehensive analysis of the predicted spectroscopic data for 3-chloro-N-cyclopropylpropanamide, a molecule of interest in synthetic chemistry and drug discovery programs. In the absence of extensive published experimental spectra for this specific compound, this document leverages foundational spectroscopic principles and data from analogous structures to construct a reliable, predictive spectral profile. This approach is designed to empower researchers in the positive identification, structural verification, and quality control of 3-chloro-N-cyclopropylpropanamide.

The structural elucidation of novel chemical entities is the bedrock of modern chemical research. A multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides an unambiguous confirmation of a molecule's atomic connectivity and constitution. This document is structured to not only present the predicted data but also to explain the underlying chemical principles that give rise to the expected spectral features, thereby serving as both a reference and an educational tool.

Molecular Structure and Synthetic Rationale

To understand the spectroscopic data, we must first consider the molecule's architecture. 3-chloro-N-cyclopropylpropanamide is a secondary amide featuring a strained cyclopropyl ring, a flexible three-carbon chain, and an electronegative chlorine atom. Each of these features imparts a unique and predictable signature on the resulting spectra.

A common and efficient synthesis for this compound involves the acylation of cyclopropylamine with 3-chloropropionyl chloride, typically in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 3_chloropropionyl_chloride 3-Chloropropionyl Chloride reaction_step Acylation 3_chloropropionyl_chloride->reaction_step + cyclopropylamine Cyclopropylamine cyclopropylamine->reaction_step + base Triethylamine (Base) base->reaction_step solvent Dichloromethane (Solvent) solvent->reaction_step product 3-chloro-N-cyclopropylpropanamide reaction_step->product

Caption: A typical synthetic workflow for 3-chloro-N-cyclopropylpropanamide.

The structure with atom numbering for NMR assignments is presented below.

Caption: Structure of 3-chloro-N-cyclopropylpropanamide with numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The predicted spectrum of 3-chloro-N-cyclopropylpropanamide in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for each unique proton environment.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Number of Scans: 16-32, to achieve adequate signal-to-noise.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width: 0-12 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Predicted ¹H NMR Data
Assigned ProtonPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
NH 6.0 - 7.5broad singlet1H-Amide protons are exchangeable and often appear broad. Chemical shift is highly dependent on concentration and solvent.[1]
H₂ -Cl3.7 - 3.9triplet2HJ ≈ 6-7Deshielded by the adjacent electronegative chlorine atom. Coupled to the C² protons.
H₂ -C=O2.5 - 2.7triplet2HJ ≈ 6-7Deshielded by the carbonyl group. Coupled to the C³ protons.
C⁴H -N2.6 - 2.8multiplet1H-Deshielded by the amide nitrogen. Coupled to the four non-equivalent C⁵/C⁶ protons, resulting in a complex multiplet.
C⁵/C⁶H₂ 0.7 - 0.9multiplet2H-Characteristic upfield shift due to the ring current effect of the cyclopropane ring.[2] Diastereotopic protons coupled to C⁴-H and geminally.
C⁵/C⁶H₂ 0.4 - 0.6multiplet2H-Characteristic upfield shift.[2] Diastereotopic protons coupled to C⁴-H and geminally.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Proton-decoupled ¹³C NMR spectroscopy reveals the number of non-equivalent carbon atoms and provides insight into their chemical environment (hybridization, attached atoms).

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial.

  • Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled single-pulse (zgpg30).

    • Number of Scans: 512-2048, due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: 0-200 ppm.

  • Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak (δ ≈ 77.16 ppm).

Predicted ¹³C NMR Data
Assigned CarbonPredicted δ (ppm)Rationale
=O170 - 173The carbonyl carbon of a secondary amide appears in this characteristic downfield region.[3]
-Cl39 - 42The carbon atom bonded to chlorine is deshielded due to the inductive effect of the halogen.[4][5]
-C=O37 - 40The α-carbon to the carbonyl group.
C⁴ -N22 - 25The methine carbon of the cyclopropyl group attached to nitrogen.
C⁵/C⁶ 6 - 9The methylene carbons of the cyclopropyl ring are highly shielded and appear at a characteristic upfield chemical shift.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups within a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations (stretching, bending).

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Number of Scans: 16-32.

    • Resolution: 4 cm⁻¹.

  • Processing: The instrument software will perform the Fourier transform to generate the spectrum of % Transmittance vs. Wavenumber (cm⁻¹).

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3300Medium, BroadN-H StretchSecondary Amide[7][8]
3100 - 3000MediumC-H StretchCyclopropyl C-H
2980 - 2850MediumC-H StretchAliphatic C-H
~1640StrongC=O Stretch (Amide I)Secondary Amide[8][9]
~1550StrongN-H Bend (Amide II)Secondary Amide
800 - 600Medium-StrongC-Cl StretchAlkyl Halide

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. Electron Ionization (EI) is a common technique that generates a radical cation (molecular ion) and subsequent fragment ions.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC-MS.

  • Instrument: A mass spectrometer equipped with an Electron Ionization (EI) source.

  • Acquisition Parameters:

    • Ionization Energy: 70 eV.

    • Mass Range (m/z): 30 - 300.

  • Analysis: Identify the molecular ion peak (M⁺) and analyze the major fragment ions to deduce fragmentation pathways.

Predicted Mass Spectrum and Fragmentation

The molecular weight of 3-chloro-N-cyclopropylpropanamide (C₆H₁₀ClNO) is 147.60 g/mol . The mass spectrum will show two molecular ion peaks due to the isotopic abundance of chlorine:

  • M⁺ at m/z 147: Corresponding to the ³⁵Cl isotope.

  • [M+2]⁺ at m/z 149: Corresponding to the ³⁷Cl isotope, with an intensity approximately one-third that of the M⁺ peak.[10]

Key fragmentation pathways include:

  • N-CO Bond Cleavage: A common pathway for amides, leading to the formation of a stable acylium ion.[11][12]

  • Alpha-Cleavage: Cleavage of bonds alpha to the nitrogen and carbonyl group, which are characteristic fragmentation points for amides and amines.[13][14]

  • Loss of Chlorine: Cleavage of the C-Cl bond.

Fragmentation_Pathways cluster_path1 N-CO Cleavage cluster_path2 Alpha-Cleavage (Amine) cluster_path3 Loss of Chlorine cluster_path4 Alpha-Cleavage (Carbonyl) M_plus [C₆H₁₀ClNO]⁺˙ m/z = 147/149 acylium [C₃H₄ClO]⁺ m/z = 91/93 M_plus->acylium Loss of C₃H₆N• alpha_amine [C₅H₈NO]⁺ m/z = 98 M_plus->alpha_amine Loss of CH₂Cl• loss_cl [C₆H₁₀NO]⁺ m/z = 112 M_plus->loss_cl Loss of Cl• alpha_carbonyl [C₄H₇NCl]⁺˙ m/z = 104/106 M_plus->alpha_carbonyl Loss of C₂H₃O•

Caption: Predicted major fragmentation pathways for 3-chloro-N-cyclopropylpropanamide in EI-MS.

Conclusion

This guide presents a detailed, predictive spectroscopic profile of 3-chloro-N-cyclopropylpropanamide based on established chemical principles and data from analogous compounds. The predicted ¹H NMR, ¹³C NMR, IR, and MS data provide a robust framework for researchers to confirm the synthesis and purity of this compound. By understanding the causal relationships between molecular structure and spectral output, scientists can confidently interpret their experimental results, troubleshoot synthetic challenges, and accelerate their research and development efforts. The protocols and interpretations herein serve as a self-validating system, where the congruence of data across multiple spectroscopic techniques will provide authoritative structural confirmation.

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Solubility and stability of 3-chloro-N-cyclopropylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability of 3-chloro-N-cyclopropylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Pre-formulation Studies

In the landscape of modern drug discovery and development, the journey from a promising molecular entity to a viable therapeutic is paved with rigorous scientific evaluation. Among the most critical early-stage assessments are the determination of solubility and stability. These fundamental physicochemical properties govern a compound's bioavailability, manufacturability, and shelf-life, ultimately dictating its potential for success. This guide provides a comprehensive technical overview of the methodologies and scientific rationale for characterizing 3-chloro-N-cyclopropylpropanamide, a molecule featuring a reactive chloroalkane, a hydrolysable amide, and a strained cyclopropylamine moiety.

As a Senior Application Scientist, this document is structured not as a rigid template, but as a logical progression of scientific inquiry. We will move from theoretical predictions to detailed, field-proven experimental protocols, explaining the causality behind each step. The objective is to equip researchers with a robust framework for generating reliable and interpretable data, ensuring the integrity and success of their development programs.

Section 1: Physicochemical and Structural Characterization

Before embarking on experimental studies, a foundational understanding of the molecule's intrinsic properties is essential. 3-chloro-N-cyclopropylpropanamide possesses distinct functional groups that will influence its behavior in various environments.

  • N-cyclopropylpropanamide: The amide group provides a site for hydrogen bonding, potentially influencing crystal packing and solubility. The cyclopropyl ring introduces conformational rigidity and has unique electronic properties that can affect metabolic stability.[1]

  • 3-chloro Propyl Chain: The terminal alkyl chloride is an electrophilic site susceptible to nucleophilic attack, representing a potential liability for chemical stability.

A summary of key computed physicochemical properties is presented below. These values serve as initial estimates to guide experimental design.

PropertyPredicted ValueSignificance
Molecular Formula C₆H₁₀ClNODefines the elemental composition.
Molecular Weight 147.60 g/mol Used for all concentration calculations.
XLogP3 1.1 - 1.5Suggests moderate lipophilicity and potentially low aqueous solubility.
pKa (Amide) ~17-18 (N-H)The amide proton is generally non-ionizable under physiological conditions.
pKa (Basic) N/AThe amide oxygen is weakly basic (pKa ~ -1), protonating only in strong acid.

Section 2: Solubility Determination: A Cornerstone of Developability

Solubility is a critical determinant of a drug's absorption and bioavailability. Inadequate solubility can lead to poor efficacy and challenging formulation development. This section details a robust protocol for determining the equilibrium solubility of 3-chloro-N-cyclopropylpropanamide in various pharmaceutically relevant media.

The Rationale Behind Solvent Selection

The choice of solvents is not arbitrary; it is a strategic decision to probe the compound's behavior in environments it will encounter during manufacturing, formulation, and physiological transit.

  • Aqueous Buffers (pH 3.0, 7.4, 9.0): These simulate the pH environments of the stomach, blood plasma, and upper intestine, respectively. Understanding pH-dependent solubility is crucial for predicting oral absorption.

  • Organic and Co-solvents (Ethanol, Propylene Glycol, Acetonitrile): These are commonly used in drug formulation (e.g., liquid-filled capsules, parenteral formulations) and analytical sample preparation. Recrystallization, a common purification method for amides, often utilizes solvents like ethanol or acetonitrile.[2]

Experimental Workflow: Shake-Flask Method (ICH Harmonised Guideline)

The shake-flask method is the gold-standard for determining equilibrium solubility. It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is achieved.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Sample Processing & Analysis A Weigh excess 3-chloro-N- cyclopropylpropanamide into vials B Add precise volume of selected solvent (e.g., pH 7.4 buffer) A->B C Seal vials and place in shaking incubator at 25°C B->C D Agitate for 48 hours (or until equilibrium is confirmed) C->D E Withdraw aliquot and filter through 0.22 µm syringe filter D->E F Dilute filtrate with mobile phase E->F G Quantify concentration using a validated HPLC-UV method F->G

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol: Shake-Flask Solubility

Objective: To determine the equilibrium solubility of 3-chloro-N-cyclopropylpropanamide at a controlled temperature.

Materials:

  • 3-chloro-N-cyclopropylpropanamide (solid)

  • Volumetric flasks, pipettes

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker (temperature-controlled)

  • 0.22 µm PTFE or PVDF syringe filters

  • HPLC system with UV detector

  • Selected solvents (e.g., Water, pH 7.4 phosphate buffer, Ethanol)

Methodology:

  • Preparation: Add an excess amount of solid 3-chloro-N-cyclopropylpropanamide (e.g., 10 mg) to a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the desired solvent to each vial. Prepare each solvent in triplicate.

  • Equilibration: Tightly seal the vials and place them in a shaking incubator set to 25°C ± 0.5°C. Agitate the samples at a moderate speed (e.g., 150 rpm).

    • Scientific Rationale: A 48-hour time point is typically sufficient to reach equilibrium. However, for a new compound, it is best practice to confirm this by taking measurements at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements are within ±5%.

  • Sampling: After equilibration, allow the vials to stand for 30 minutes for solids to settle. Carefully withdraw an aliquot from the supernatant.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove all undissolved solids. Discard the first 100-200 µL of filtrate to prevent bias from filter adsorption.

    • Trustworthiness Check: The choice of filter material is critical. A validation step should be performed to ensure the compound does not adsorb to the filter membrane, which would lead to an underestimation of solubility.

  • Quantification: Accurately dilute the clear filtrate with a suitable solvent (typically the HPLC mobile phase) to a concentration within the calibrated range of a pre-validated HPLC-UV analytical method.

  • Calculation: Calculate the solubility in mg/mL or µg/mL using the quantified concentration and the dilution factor.

Anticipated Solubility Profile

Based on its predicted LogP, 3-chloro-N-cyclopropylpropanamide is expected to exhibit low aqueous solubility. The data can be summarized as follows:

Solvent SystemExpected Solubility (µg/mL)Implication for Development
WaterLowMay require enabling formulations (e.g., amorphous solid dispersions, lipid-based systems) for oral delivery.
pH 3.0 BufferLowLimited dissolution in the stomach.
pH 7.4 BufferLowMay exhibit poor absorption in the small intestine if solubility-limited.
EthanolModerate to HighA potential co-solvent for liquid formulations.
AcetonitrileModerate to HighA suitable solvent for purification and analytical method development.[2]

Section 3: Chemical Stability Assessment

Understanding a compound's intrinsic stability is paramount. Degradation can lead to loss of potency, formation of toxic impurities, and failure to meet regulatory standards. This section outlines a systematic approach to identifying degradation pathways and developing a stability-indicating analytical method.

Predicted Degradation Pathways

The structure of 3-chloro-N-cyclopropylpropanamide suggests several potential degradation routes:

  • Hydrolytic Cleavage: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, yielding 3-chloropropanoic acid and cyclopropylamine.

  • Nucleophilic Substitution: The primary alkyl chloride is a reactive site. In aqueous or protic solvents, it can undergo substitution to form 3-hydroxy-N-cyclopropylpropanamide.

  • Cyclopropylamine Degradation: Cyclopropylamine moieties can be susceptible to degradation under certain conditions, including high pH or oxidative stress, which can lead to ring-opening.[1][3]

Experimental Workflow: Forced Degradation Studies

Forced degradation (or stress testing) involves exposing the compound to harsh conditions to accelerate degradation. This process is essential for identifying potential degradants and for developing an analytical method capable of separating these impurities from the parent compound.

G cluster_stress Stress Conditions cluster_analysis Analysis & Method Development A Prepare solutions of 3-chloro-N-cyclopropylpropanamide B Expose to Stressors: - Acid (0.1M HCl) - Base (0.1M NaOH) - Oxidative (3% H₂O₂) - Thermal (60°C solution) - Photolytic (ICH Q1B) A->B C Analyze stressed samples by HPLC-UV at time points B->C Sample D Identify degradation peaks. Aim for 5-20% degradation C->D E Optimize HPLC method to achieve baseline resolution (Rs > 2.0) between parent and all degradants D->E F Perform peak purity analysis using a Diode Array Detector (DAD) E->F

Caption: Workflow for Forced Degradation and Method Development.

Detailed Protocols: Forced Degradation

Objective: To generate potential degradation products and develop a stability-indicating HPLC method.

General Procedure: Prepare a stock solution of 3-chloro-N-cyclopropylpropanamide (e.g., 1 mg/mL in acetonitrile/water). For each condition, dilute this stock into the stressor solution.

  • Acid Hydrolysis:

    • Protocol: Mix 1 part stock solution with 1 part 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Causality: Elevated temperature is used to accelerate the reaction, which is typically slow at room temperature.

  • Base Hydrolysis:

    • Protocol: Mix 1 part stock solution with 1 part 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature.

    • Causality: Base-catalyzed amide hydrolysis is generally much faster than acid-catalyzed hydrolysis, often not requiring heat.

  • Oxidative Degradation:

    • Protocol: Mix 1 part stock solution with 1 part 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.

    • Causality: Hydrogen peroxide simulates potential oxidation by atmospheric oxygen or reactive oxygen species.

  • Thermal Degradation:

    • Protocol: Keep the stock solution (in a neutral buffer or organic solvent) in an oven at 60°C.

  • Photostability:

    • Protocol: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.

Sampling: Analyze samples at initial, 2, 4, 8, and 24-hour time points (or until ~10-20% degradation of the parent peak is observed). For base hydrolysis, earlier time points may be necessary. Neutralize acidic and basic samples before HPLC injection.

Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can accurately measure the decrease in the active ingredient's concentration due to degradation.

Key Attributes & Self-Validation:

  • Specificity: The method must be able to resolve the main peak from all degradation products and any process impurities. This is confirmed by analyzing the stressed samples.

  • Resolution: The chromatographic resolution (Rs) between the parent peak and the closest eluting impurity peak should be greater than 2.0.

  • Peak Purity: A photodiode array (PDA) or diode array detector (DAD) is used to assess peak purity. This analysis confirms that the parent peak is spectrally homogeneous and not co-eluting with a hidden impurity.

Example Chromatographic Conditions:

ParameterConditionRationale
Column C18, 2.7 µm, 4.6 x 100 mmC18 provides good retention for moderately nonpolar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure good peak shape for amides.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff.
Gradient 10% B to 90% B over 15 minA gradient is essential to elute both polar degradants and the parent compound in a reasonable time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection UV at 210 nmAmides typically have a UV absorbance maximum around 200-220 nm.
Injection Vol. 5 µLKept small to prevent peak distortion.
Summary of Stability Profile

The results from forced degradation studies are crucial for defining handling, storage, and formulation strategies.

Stress ConditionExpected DegradationMajor Degradant(s)Implications and Mitigation
0.1 M HCl, 60°C Moderate3-chloropropanoic acid, cyclopropylamineAvoid highly acidic conditions in formulation.
0.1 M NaOH, RT Rapid3-chloropropanoic acid, cyclopropylamineCompound is highly unstable in basic conditions. Requires strict pH control below 7.
3% H₂O₂, RT Low to ModerateOxidized species, potential ring-opened productsProtect from strong oxidizing agents. Consider antioxidants in formulation.
Heat (60°C) LowHydrolysis products (if water present)Generally stable to short-term thermal stress, but long-term storage should be at controlled room temperature or refrigerated.
Photolytic LowN/AExpected to be stable to light, but confirmatory testing is required.

Conclusion

This guide has outlined a comprehensive, scientifically-grounded framework for the characterization of 3-chloro-N-cyclopropylpropanamide's solubility and stability. By integrating theoretical predictions with robust, detailed experimental protocols, researchers can generate the high-quality data necessary for informed decision-making in the drug development process. The inherent liabilities of the molecule—namely the hydrolysable amide and reactive alkyl chloride—necessitate careful pH control and avoidance of harsh conditions. The provided methodologies for solubility assessment and forced degradation are designed to be self-validating, ensuring the integrity of the results. This foundational knowledge is indispensable for guiding formulation strategies, defining storage conditions, and ultimately, advancing a promising compound toward its therapeutic potential.

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An In-Depth Technical Guide on 3-chloro-N-cyclopropylpropanamide Derivatives and Analogs for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3-chloro-N-cyclopropylpropanamide derivatives and their analogs, a class of compounds with significant potential in modern drug discovery. This document is tailored for researchers, scientists, and professionals in the field of drug development, offering insights into the synthesis, mechanism of action, and structure-activity relationships (SAR) of these molecules.

Core Scaffold: The 3-chloro-N-cyclopropylpropanamide Moiety

The 3-chloro-N-cyclopropylpropanamide scaffold has emerged as a privileged structure in medicinal chemistry due to its unique combination of a reactive electrophilic center and a rigid cyclopropyl group. The cyclopropyl moiety, a bioisostere of a phenyl ring, often confers desirable pharmacokinetic properties, such as enhanced metabolic stability and improved cell permeability.[1] The presence of the chlorine atom provides a handle for covalent modification of biological targets, a strategy increasingly employed to achieve prolonged and potent pharmacological effects.

Synthetic Methodologies

The synthesis of 3-chloro-N-cyclopropylpropanamide and its derivatives is generally accessible, facilitating the creation of compound libraries for SAR studies.

General Synthesis of the Core Structure

A prevalent and efficient method for synthesizing the parent scaffold involves the acylation of cyclopropylamine with 3-chloropropionyl chloride.[2] This reaction is typically carried out in an anhydrous solvent like dichloromethane (DCM) in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.[2] The reaction is often initiated at a reduced temperature (0-5°C) and then allowed to warm to room temperature to ensure controlled reaction kinetics and high yields.[2]

Experimental Protocol: Synthesis of 3-chloro-N-cyclopropylpropanamide

Materials:

  • 3-chloropropionyl chloride

  • Cyclopropylamine

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve cyclopropylamine and triethylamine in anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add 3-chloropropionyl chloride to the cooled solution.

  • Stir the reaction mixture at 0°C for one hour, then allow it to warm to room temperature and continue stirring for several hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Perform an aqueous work-up by separating the organic layer and washing it with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Synthetic Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Work-up & Purification A Dissolve Cyclopropylamine & Triethylamine in DCM B Cool to 0 °C A->B C Add 3-Chloropropionyl Chloride B->C Initiate Reaction D Stir at 0 °C, then RT C->D E Quench with NaHCO3 D->E End Reaction F Aqueous Work-up E->F G Dry & Concentrate F->G H Column Chromatography G->H I I H->I Pure Product

Caption: General workflow for the synthesis of 3-chloro-N-cyclopropylpropanamide.

Biological Activity and Therapeutic Applications

Derivatives of 3-chloro-N-cyclopropylpropanamide have shown promise in various therapeutic areas, most notably as covalent inhibitors.

Covalent Inhibition of Viral Proteases

The chloro-acetamide moiety can act as a "warhead" to form a covalent bond with cysteine residues in the active site of enzymes. This mechanism has been successfully exploited in the development of inhibitors for viral proteases, such as the 3C-like protease (3CLpro) of SARS-CoV-2.[3][4][5][6] X-ray crystallography studies have confirmed the formation of a covalent bond between the inhibitor and the catalytic cysteine (Cys145) of 3CLpro.[3][4][5]

Signaling Pathway Diagram: Covalent Inhibition of SARS-CoV-2 3CL Protease

G Viral_Polyprotein Viral Polyprotein Functional_Proteins Functional Viral Proteins Viral_Polyprotein->Functional_Proteins Cleavage by CL_Protease 3CL Protease (Active) Covalent_Adduct Covalent Enzyme-Inhibitor Adduct (Inactive) Inhibitor 3-Chloro-N-cyclopropyl propanamide Analog Inhibitor->CL_Protease Covalent Binding to Catalytic Cysteine Viral_Replication Viral Replication Functional_Proteins->Viral_Replication Covalent_Adduct->Viral_Polyprotein Inhibits Cleavage

Caption: Mechanism of covalent inhibition of viral replication.

Structure-Activity Relationships (SAR)

The biological activity of 3-chloro-N-cyclopropylpropanamide derivatives is highly dependent on their structural features.[7] Systematic modifications of the core scaffold are essential to optimize potency, selectivity, and pharmacokinetic properties.

Key areas for SAR exploration include:

  • The N-cyclopropyl group: Modifications to the cyclopropyl ring can influence binding affinity and interactions with hydrophobic pockets of the target protein.

  • The propanamide linker: Altering the length and rigidity of the linker can affect the positioning of the electrophilic chloro group for optimal covalent bond formation.

  • Substitutions on aromatic rings: For analogs containing aromatic moieties, the nature and position of substituents can significantly impact biological activity.[7]

Modification Impact on Activity Rationale
Introduction of electron-withdrawing groups on an aromatic ringCan enhance potencyMay improve binding affinity through electronic interactions
Altering the substitution pattern on a heterocyclic ringCan modulate selectivityDifferent isomers may have varied affinities for on-target versus off-target proteins
Replacement of the chlorine atom with other halogensCan fine-tune reactivityModifies the electrophilicity of the warhead, affecting the rate of covalent bond formation

Table 1. General SAR trends for 3-chloro-N-cyclopropylpropanamide analogs.

Conclusion

The 3-chloro-N-cyclopropylpropanamide scaffold is a versatile and valuable starting point for the design of novel therapeutics, particularly covalent inhibitors. Its synthetic accessibility and the rich possibilities for structural diversification make it an attractive platform for medicinal chemists. Further exploration of the chemical space around this core structure is likely to yield new drug candidates with improved efficacy and safety profiles for a range of diseases.

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Methodological & Application

Application Note & Protocols: High-Throughput Analysis of 3-chloro-N-cyclopropylpropanamide Using HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 3-chloro-N-cyclopropylpropanamide

3-chloro-N-cyclopropylpropanamide is an emerging intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As with any component in the pharmaceutical manufacturing chain, the purity and concentration of this intermediate must be meticulously controlled to ensure the safety and efficacy of the final drug product. The presence of unreacted starting materials or by-products can have significant implications for downstream process efficiency and the impurity profile of the API. Therefore, the development of reliable and validated analytical methods is not merely a regulatory requirement but a cornerstone of robust process control and quality assurance.

This application note addresses the analytical challenges by providing two orthogonal methods for the determination of 3-chloro-N-cyclopropylpropanamide: a High-Performance Liquid Chromatography (HPLC) method suitable for routine quality control and a Gas Chromatography-Mass Spectrometry (GC-MS) method for confirmatory analysis and trace-level detection. The development of these methods has been guided by analytical strategies for structurally related compounds, such as haloacetamides and other amide-containing molecules.[1][2][3]

Foundational Principles: Method Development Strategy

Given the absence of a standardized pharmacopeial method for 3-chloro-N-cyclopropylpropanamide, a systematic approach to method development and validation is paramount. Our strategy is anchored in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for validating analytical procedures.[4][5][6] The objective is to establish methods that are not only accurate and precise but also specific, linear, and robust for their intended purpose.[6][7]

The choice of two distinct analytical techniques, HPLC and GC-MS, provides a comprehensive analytical toolkit. HPLC is often favored for its versatility in handling a wide range of compound polarities and its suitability for routine analysis. Conversely, GC-MS offers exceptional sensitivity and selectivity, making it ideal for identifying and quantifying trace-level impurities, and for providing unequivocal structural confirmation.

High-Performance Liquid Chromatography (HPLC) Method for Routine Analysis

The development of an HPLC method for an amide compound like 3-chloro-N-cyclopropylpropanamide necessitates careful consideration of the stationary and mobile phases to achieve optimal separation and peak shape.[8] A reverse-phase approach is proposed as a starting point, given the moderate polarity of the analyte.

Rationale for Chromatographic Conditions
  • Stationary Phase: A C18 column is a versatile and robust choice for the separation of moderately polar compounds. The non-polar nature of the C18 stationary phase allows for effective retention and separation based on hydrophobicity.

  • Mobile Phase: A gradient elution with acetonitrile and water is selected to ensure efficient elution of the analyte and any potential impurities with varying polarities. The addition of a small amount of acid, such as acetic acid, can improve peak shape for amide compounds by minimizing tailing.[3]

  • Detection: UV detection at a wavelength of 210 nm is proposed, as amide bonds typically exhibit absorbance in the low UV range.

Proposed HPLC Method Parameters
ParameterProposed Condition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Acetic Acid
Mobile Phase B Acetonitrile with 0.1% Acetic Acid
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 90-10% B; 20-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 210 nm
Step-by-Step HPLC Protocol
  • Standard Preparation:

    • Prepare a stock solution of 3-chloro-N-cyclopropylpropanamide reference standard in acetonitrile at a concentration of 1 mg/mL.

    • From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the mobile phase starting composition (90:10 Water:Acetonitrile with 0.1% Acetic Acid).

  • Sample Preparation:

    • Accurately weigh a sample containing 3-chloro-N-cyclopropylpropanamide and dissolve it in a suitable solvent, such as acetonitrile, to achieve a theoretical concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

    • Inject the prepared standards and samples.

    • Record the chromatograms and integrate the peak area for 3-chloro-N-cyclopropylpropanamide.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of 3-chloro-N-cyclopropylpropanamide in the samples by interpolating their peak areas from the calibration curve.

HPLC Method Validation Workflow

Caption: Workflow for HPLC method validation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Confirmatory Analysis

For unequivocal identification and sensitive quantification, a GC-MS method is proposed. This technique is particularly advantageous for analyzing volatile and thermally stable compounds like 3-chloro-N-cyclopropylpropanamide. The principles for this method are adapted from established procedures for other chlorinated organic compounds.[9][10][11]

Rationale for GC-MS Conditions
  • Column: A non-polar capillary column, such as a DB-5ms, is recommended. This type of column provides excellent separation for a wide range of compounds and is compatible with mass spectrometry.[11]

  • Injection Mode: Splitless injection is chosen to maximize the transfer of the analyte to the column, thereby enhancing sensitivity, which is crucial for trace analysis.

  • Temperature Program: A temperature gradient is employed to ensure the efficient separation of the analyte from any potential impurities and to maintain good peak shape.

  • Mass Spectrometry: Electron ionization (EI) is a robust and widely used ionization technique that generates reproducible fragmentation patterns, aiding in structural elucidation. Selected Ion Monitoring (SIM) mode will be used for quantification to enhance sensitivity and selectivity.

Proposed GC-MS Method Parameters
ParameterProposed Condition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL (Splitless)
Oven Program Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification)
Step-by-Step GC-MS Protocol
  • Standard and Sample Preparation:

    • Prepare standards and samples as described in the HPLC protocol, using a volatile solvent such as ethyl acetate or dichloromethane.

  • GC-MS Analysis:

    • Set up the GC-MS system with the specified parameters.

    • Perform an initial analysis in Full Scan mode to identify the retention time and mass spectrum of 3-chloro-N-cyclopropylpropanamide.

    • From the mass spectrum, select characteristic and abundant ions for SIM mode analysis (e.g., the molecular ion and key fragment ions).

    • Inject the standards and samples in SIM mode for quantitative analysis.

  • Data Analysis:

    • For quantification, construct a calibration curve using the peak areas of the selected ions from the standard injections.

    • Determine the concentration of 3-chloro-N-cyclopropylpropanamide in the samples from the calibration curve.

GC-MS Method Development and Validation Pathway

Caption: GC-MS method development to validation pathway.

Validation Parameters and Acceptance Criteria

Both the HPLC and GC-MS methods must be validated according to ICH Q2(R1) guidelines.[4][5][6] The following table summarizes the key validation parameters and typical acceptance criteria for impurity analysis in a pharmaceutical context.

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be free from interference from the matrix, impurities, and degradation products. Peak purity should be demonstrated.
Linearity A linear relationship between concentration and response should be established with a correlation coefficient (r²) ≥ 0.999.[5]
Range The range should cover from the reporting level of the impurity to 120% of the specification.[4]
Accuracy The recovery of the analyte in a spiked matrix should be within 80-120% for impurities.[4]
Precision - Repeatability (Intra-day): RSD ≤ 15% at the limit of quantification. - Intermediate Precision (Inter-day): RSD ≤ 20%.
Limit of Detection (LOD) Determined by signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.
Limit of Quantification (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy (typically S/N of 10:1).[11][12]
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, temperature).

Conclusion and Future Perspectives

The HPLC and GC-MS methods outlined in this application note provide a robust framework for the analysis of 3-chloro-N-cyclopropylpropanamide. While these protocols serve as a strong starting point, it is imperative that they are fully validated in the specific laboratory environment and for the intended sample matrix. The principles of method development and validation discussed herein are universally applicable and can be adapted for other novel pharmaceutical intermediates. The use of orthogonal analytical techniques ensures a high degree of confidence in the quality and purity of this critical synthetic precursor, ultimately contributing to the safety and efficacy of the final pharmaceutical product.

References

  • Hamlet, C. G. (1998). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. Food Additives and Contaminants, 15(4), 451-465. [Link]

  • Brereton, P., et al. (2001). Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study. Journal of AOAC International, 84(2), 455-465. [Link]

  • Zeng, T., et al. (2012). Trace determination of 13 haloacetamides in drinking water using liquid chromatography triple quadrupole mass spectrometry with atmospheric pressure chemical ionization. Journal of Chromatography A, 1269, 113-120. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Silva, L. A., et al. (2013). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. Pharmacognosy Research, 5(4), 255-260. [Link]

  • Campos, L. U., et al. (2016). Validation and application of a GC-MS method for the determination of haloacetic acids in drinking water. Journal of the Serbian Chemical Society, 81(12), 1425-1436. [Link]

  • Silva, L. A., et al. (2013). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. ResearchGate. [Link]

  • European Medicines Agency. (2006). ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH. [Link]

  • Reddy, B. M., et al. (2017). Determination of 3-Chloro-1,2-Propanediol content in Iohexol drug substance by using High-Performance Liquid Chromatography with Refractive Index Detector. International Journal of Pharmaceutical Sciences and Research, 8(9), 3845-3851. [Link]

  • ChemBK. (2024). 3-CHLORO-N-PHENYLPROPANAMIDE. [Link]

  • MicroSolv Technology Corporation. (2025). Amide or Amino HPLC Columns What are the Differences. [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Waters Corporation. (n.d.). Determination of Haloacetic Acids and Acrylamide in Drinking Water by Direct Injection Using Liquid Chromatography. [Link]

  • Brereton, P., et al. (2001). Determination of 3-chloro-1,2-propanediol in foods and food ingredients by gas chromatography with mass spectrometric detection: collaborative study. Semantic Scholar. [Link]

  • Hartwick, R. A., et al. (1979). Sample Preparation Techniques Prior to HPLC Analysis of Serum Nucleosides and Their Bases. Journal of Liquid Chromatography, 2(5), 725-743. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-chloro-N-phenylpropanamide. PubChem. [Link]

  • Campos, L. U., et al. (2016). Validation and application of a GC-MS method for the determination of haloacetic acids in drinking water. ResearchGate. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Kim, M., et al. (2015). Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. Journal of the Korean Society of Food Science and Nutrition, 44(4), 578-585. [Link]

  • Divinová, V., et al. (2004). Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterated 3-chloropropane-1,2-diol as internal standard. Czech Journal of Food Sciences, 22(5), 182-189. [Link]

  • Borman, P., et al. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Handbook of Analytical Quality by Design (pp. 161-193). [Link]

  • Polymer Chemistry Innovations. (n.d.). Sample Preparation – HPLC. [Link]

  • M, G. R., & S, A. (2020). Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. International Journal of Pharmaceutical Sciences and Research, 11(5), 2261-2268. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloro-N-methylpropanamide. PubChem. [Link]

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Application Note & Protocol: High-Purity Recrystallization of 3-chloro-N-cyclopropylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Purity for 3-chloro-N-cyclopropylpropanamide

3-chloro-N-cyclopropylpropanamide is a chemical intermediate of significant interest in the synthesis of pharmaceuticals and agrochemicals. The efficacy, safety, and regulatory compliance of the final active ingredients are directly contingent on the purity of such precursors. Crude synthetic products are invariably contaminated with unreacted starting materials, byproducts, and other impurities that can interfere with downstream reactions or introduce toxicity.

This document provides a comprehensive guide to the purification of 3-chloro-N-cyclopropylpropanamide via recrystallization. Recrystallization is a robust and scalable purification technique for crystalline solids, predicated on the principle of differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[1] For amide-containing compounds, recrystallization is often the method of choice for achieving high purity.[2]

This guide is structured to provide not only a step-by-step protocol but also the underlying scientific rationale, empowering researchers to adapt and optimize the procedure for their specific needs.

The Science of Recrystallization: A Self-Validating System

Recrystallization is an elegant purification technique that, when executed correctly, serves as a self-validating process. The formation of a well-ordered crystal lattice inherently excludes molecules that do not fit, i.e., impurities. The success of this technique hinges on the selection of an appropriate solvent in which the compound of interest exhibits high solubility at elevated temperatures and low solubility at lower temperatures. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble at elevated temperatures (removable by hot filtration).

Experimental Protocol: A Step-by-Step Guide to Purity

This protocol is a well-established starting point for the recrystallization of propanamide derivatives.[3] Researchers should begin with a small-scale trial to confirm the suitability of the chosen solvent system.

Materials & Equipment
  • Crude 3-chloro-N-cyclopropylpropanamide

  • Recrystallization Solvents: (e.g., Acetonitrile, Ethanol, Isopropanol, Acetone, or a mixture such as Ethanol/Water). Polar solvents are generally good candidates for amide recrystallization.[2]

  • Erlenmeyer Flasks (at least two)

  • Heating Source: Hot plate with magnetic stirring capabilities

  • Condenser (optional, but recommended to prevent solvent loss)

  • Buchner Funnel and Flask

  • Filter Paper (appropriate for the Buchner funnel)

  • Vacuum Source

  • Glass Stirring Rod

  • Spatula

  • Drying Oven or Desiccator

Step-by-Step Methodology

Step 1: Solvent Selection (Small-Scale Trial)

  • Rationale: The ideal solvent will dissolve the crude product when hot but not when cold.

  • Procedure:

    • Place approximately 100 mg of crude 3-chloro-N-cyclopropylpropanamide into a small test tube.

    • Add the selected solvent dropwise at room temperature, agitating after each addition. The compound should be sparingly soluble.

    • Gently heat the test tube while continuing to add the solvent dropwise until the solid completely dissolves.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

    • Observation: A good solvent will result in the formation of a significant amount of crystalline precipitate. If no crystals form, the solvent may be unsuitable, or the solution may be too dilute. If crystals form immediately at room temperature, the compound may be too insoluble in that solvent.

Step 2: Dissolution of the Crude Product

  • Rationale: To create a saturated solution of the target compound at an elevated temperature.

  • Procedure:

    • Place the bulk of the crude 3-chloro-N-cyclopropylpropanamide into an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of the chosen recrystallization solvent.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add small portions of the solvent until the compound just dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure maximum recovery upon cooling.

Step 3: Hot Filtration (Optional but Recommended)

  • Rationale: To remove any insoluble impurities (e.g., dust, inorganic salts, or highly insoluble byproducts).

  • Procedure:

    • Preheat a second Erlenmeyer flask containing a small amount of the pure solvent on the hot plate. This will prevent premature crystallization in the receiving flask.

    • Place a fluted filter paper in a stemless funnel and place the funnel in the neck of the preheated receiving flask.

    • Quickly pour the hot, saturated solution through the fluted filter paper.

    • Rinse the original flask with a small amount of hot solvent and pass this through the filter paper to recover any residual product.

Step 4: Crystallization

  • Rationale: Slow cooling promotes the formation of large, pure crystals. Rapid cooling can trap impurities.

  • Procedure:

    • Remove the receiving flask from the heat source and cover it with a watch glass.

    • Allow the solution to cool slowly and undisturbed to room temperature.

    • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

Step 5: Crystal Collection

  • Rationale: To separate the purified crystals from the mother liquor, which contains the soluble impurities.

  • Procedure:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.

    • Turn on the vacuum source and swirl the crystalline mixture (the "slurry") to suspend the crystals.

    • Quickly pour the slurry into the center of the Buchner funnel.

    • Wash the crystals with a small amount of the cold solvent to remove any remaining mother liquor. Use a minimal amount to avoid redissolving the product.

    • Keep the vacuum on to pull air through the crystals for several minutes to aid in drying.

Step 6: Drying

  • Rationale: To remove any residual solvent from the purified crystals.

  • Procedure:

    • Carefully remove the filter paper and crystals from the Buchner funnel and place them on a pre-weighed watch glass.

    • Dry the crystals in a drying oven at a temperature well below the melting point of the compound or in a desiccator under vacuum.

    • Once dry, weigh the purified product and calculate the percent recovery. Determine the melting point to assess purity.

Visualizing the Workflow

Recrystallization_Workflow Crude Crude Product Dissolution Dissolution (Minimum Hot Solvent) Crude->Dissolution HotFiltration Hot Filtration (Remove Insoluble Impurities) Dissolution->HotFiltration if needed Cooling Slow Cooling & Crystallization Dissolution->Cooling if no hot filtration HotFiltration->Cooling InsolubleImpurities Insoluble Impurities HotFiltration->InsolubleImpurities Collection Vacuum Filtration (Collect Crystals) Cooling->Collection Drying Drying Collection->Drying SolubleImpurities Soluble Impurities (in Mother Liquor) Collection->SolubleImpurities PureProduct Pure Product Drying->PureProduct

Caption: Recrystallization workflow for 3-chloro-N-cyclopropylpropanamide.

Summary of Key Experimental Parameters

ParameterGuidelineRationale
Solvent Choice Polar solvents like acetonitrile, ethanol, isopropanol, or acetone are good starting points.[2]Amides generally have good solubility in polar solvents due to their ability to form hydrogen bonds.[4]
Solvent Volume Use the minimum amount of hot solvent required for complete dissolution.Maximizes the yield of recovered crystals upon cooling.
Cooling Rate Slow, undisturbed cooling to room temperature, followed by an ice bath.Promotes the formation of large, pure crystals by allowing the crystal lattice to form correctly, excluding impurities.
Washing Solvent A minimal amount of ice-cold recrystallization solvent.Removes adhering mother liquor without significantly dissolving the purified product.
Drying Temperature Well below the melting point of 3-chloro-N-cyclopropylpropanamide.Prevents melting or decomposition of the purified product.

Expertise & Trustworthiness: Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Oiling Out The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.Add a slightly larger volume of the hot solvent. If the problem persists, consider a different solvent with a lower boiling point.
No Crystals Form The solution is too dilute, or the cooling is not sufficient.Try scratching the inside of the flask with a glass rod to provide a nucleation site. Add a seed crystal of the pure compound if available. Evaporate some of the solvent to increase the concentration and re-cool.
Low Recovery Too much solvent was used; the compound has significant solubility in the cold solvent; premature crystallization during hot filtration.Ensure the minimum amount of hot solvent is used. Ensure the solution is thoroughly cooled. Ensure the filtration apparatus is pre-heated for hot filtration.
Colored Impurities The impurities are not effectively removed by recrystallization alone.Consider adding a small amount of activated charcoal to the hot solution before hot filtration to adsorb colored impurities.

References

  • CN104987297A - Preparation method for propanamide - Google Patents.
  • What is the best technique for amide purification? - ResearchGate. Available at: [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • Recrystallization and Crystallization - University of California, Los Angeles. Available at: [Link]

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The Versatile Role of 3-chloro-N-cyclopropylpropanamide in Nucleophilic Substitution: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and drug development, the strategic introduction of unique structural motifs is paramount for the modulation of pharmacological properties. Among these, the N-cyclopropyl amide moiety has garnered significant attention due to its ability to confer metabolic stability, conformational rigidity, and favorable interactions with biological targets.[1] The reagent 3-chloro-N-cyclopropylpropanamide serves as a key building block for the installation of this valuable functionality, primarily through nucleophilic substitution reactions at the C3 position. This guide provides an in-depth exploration of the reactivity of 3-chloro-N-cyclopropylpropanamide, offering detailed protocols and mechanistic insights for its application in the synthesis of novel chemical entities.

Understanding the Reactivity of 3-chloro-N-cyclopropylpropanamide

The reactivity of 3-chloro-N-cyclopropylpropanamide in nucleophilic substitution is governed by the interplay of several structural features: the primary alkyl chloride, the amide functionality, and the N-cyclopropyl group. The electron-withdrawing nature of the adjacent amide group polarizes the C-Cl bond, rendering the carbon atom susceptible to nucleophilic attack.

The reaction can proceed through either a direct bimolecular nucleophilic substitution (SN2) mechanism or be influenced by neighboring group participation (NGP). The presence of the amide oxygen and the unique electronic properties of the cyclopropyl ring can lead to complex reaction pathways and, in some cases, unexpected products. For instance, under basic conditions, intramolecular cyclization to form N-cyclopropylazetidin-2-one is a competing and often desired reaction pathway.[2]

Experimental Protocols for Nucleophilic Substitution Reactions

The following protocols provide detailed, step-by-step methodologies for the reaction of 3-chloro-N-cyclopropylpropanamide with common classes of nucleophiles. These protocols are intended as a starting point and may require optimization based on the specific nucleophile and desired product.

Reaction with Amine Nucleophiles: Synthesis of 3-amino-N-cyclopropylpropanamide Derivatives

The substitution of the chlorine atom with an amine is a fundamental transformation for the introduction of basic nitrogen centers, which are crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

Protocol 2.1.1: General Procedure for Amination

This protocol describes a general method for the reaction of 3-chloro-N-cyclopropylpropanamide with a primary or secondary amine.

  • Materials:

    • 3-chloro-N-cyclopropylpropanamide

    • Amine (e.g., piperidine, morpholine, benzylamine) (2.2 equivalents)

    • Potassium carbonate (K₂CO₃) (2.5 equivalents)

    • Acetonitrile (CH₃CN)

    • Deionized water

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Ethyl acetate (EtOAc)

    • Hexanes

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with hotplate

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

  • Procedure:

    • To a round-bottom flask, add 3-chloro-N-cyclopropylpropanamide (1.0 eq), acetonitrile, and potassium carbonate (2.5 eq).

    • Add the desired amine (2.2 eq) to the suspension.

    • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired 3-amino-N-cyclopropylpropanamide derivative.

Table 1: Representative Yields for Amination Reactions

Amine NucleophileProductTypical Yield (%)
Piperidine3-(Piperidin-1-yl)-N-cyclopropylpropanamide85-95%
MorpholineN-Cyclopropyl-3-morpholinopropanamide80-90%
BenzylamineN-Cyclopropyl-3-(benzylamino)propanamide75-85%
Reaction with Thiol Nucleophiles: Synthesis of 3-thio-N-cyclopropylpropanamide Derivatives

Thioethers are important functional groups in medicinal chemistry, often contributing to improved metabolic stability and target engagement. The reaction of 3-chloro-N-cyclopropylpropanamide with thiols or their corresponding thiolates provides a straightforward route to these derivatives.

Protocol 2.2.1: Thioether Synthesis using Potassium Thioacetate

This two-step protocol involves an initial substitution with potassium thioacetate followed by hydrolysis to yield the free thiol.

  • Materials:

    • 3-chloro-N-cyclopropylpropanamide

    • Potassium thioacetate (KSAc) (1.2 equivalents)

    • Dimethylformamide (DMF)

    • Sodium methoxide (NaOMe) in methanol (25 wt%)

    • Methanol (MeOH)

    • Hydrochloric acid (1 M HCl)

    • Dichloromethane (DCM)

    • Deionized water

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer

    • Standard laboratory glassware

  • Procedure: Step 1: Synthesis of S-(3-(cyclopropylamino)-3-oxopropyl) ethanethioate

    • Dissolve 3-chloro-N-cyclopropylpropanamide (1.0 eq) in DMF in a round-bottom flask.

    • Add potassium thioacetate (1.2 eq) and stir the mixture at room temperature for 12-18 hours.

    • Pour the reaction mixture into water and extract with dichloromethane (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude thioacetate. This intermediate is often used in the next step without further purification.

    Step 2: Hydrolysis to 3-mercapto-N-cyclopropylpropanamide

    • Dissolve the crude thioacetate from Step 1 in methanol under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath and add sodium methoxide solution dropwise.

    • Stir the reaction at 0 °C for 1-2 hours.

    • Quench the reaction by the slow addition of 1 M HCl until the pH is neutral.

    • Extract the mixture with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to afford the crude 3-mercapto-N-cyclopropylpropanamide. Purification can be achieved by column chromatography.

Reaction with Azide Nucleophiles: Synthesis of 3-azido-N-cyclopropylpropanamide

The azide functional group is a versatile precursor for the synthesis of amines via reduction or for the construction of triazoles through cycloaddition reactions ("click chemistry").

Protocol 2.3.1: Azide Substitution

  • Materials:

    • 3-chloro-N-cyclopropylpropanamide

    • Sodium azide (NaN₃) (1.5 equivalents)

    • Dimethylformamide (DMF)

    • Deionized water

    • Ethyl acetate (EtOAc)

    • Brine

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer with hotplate

    • Standard laboratory glassware

  • Procedure:

    • In a round-bottom flask, dissolve 3-chloro-N-cyclopropylpropanamide (1.0 eq) in DMF.

    • Add sodium azide (1.5 eq) and heat the mixture to 60-70 °C.

    • Stir the reaction for 6-12 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-azido-N-cyclopropylpropanamide, which can be purified by column chromatography if necessary. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions.

Mechanistic Considerations and Side Reactions

The choice of reaction conditions, particularly the base and solvent, can significantly influence the outcome of nucleophilic substitution reactions with 3-chloro-N-cyclopropylpropanamide.

SN2 versus Neighboring Group Participation (NGP)

While a direct SN2 mechanism is often operative, the potential for neighboring group participation by the amide oxygen or the cyclopropyl ring should be considered. NGP can lead to rate acceleration and retention of stereochemistry if a chiral center is present.[3] The cyclopropyl group, with its "pi-character," can potentially stabilize a developing positive charge on the adjacent carbon, although this is less likely for a primary halide unless a strong carbocation-stabilizing environment is present.

sn2_mechanism reactant Nu⁻ + Cl-CH₂-CH₂-CONH-cyclopropyl ts [Nu···CH₂(Cl)···CH₂-CONH-cyclopropyl]⁻ reactant->ts Sₙ2 Attack product Nu-CH₂-CH₂-CONH-cyclopropyl + Cl⁻ ts->product Leaving Group Departure

Figure 1: A simplified representation of the SN2 mechanism for the reaction of a nucleophile (Nu⁻) with 3-chloro-N-cyclopropylpropanamide.

Intramolecular Cyclization: Formation of N-Cyclopropylazetidin-2-one

A significant side reaction, or in some cases the desired transformation, is the intramolecular cyclization to form N-cyclopropylazetidin-2-one (a β-lactam). This reaction is typically promoted by strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The base deprotonates the amide nitrogen, and the resulting anion displaces the chloride in an intramolecular SN2 reaction.[2]

Protocol 3.2.1: Synthesis of N-Cyclopropylazetidin-2-one

  • Materials:

    • 3-chloro-N-cyclopropylpropanamide

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equivalents)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment:

    • Three-necked round-bottom flask equipped with a dropping funnel and nitrogen inlet

    • Magnetic stirrer

    • Ice bath

  • Procedure:

    • To a three-necked flask under a nitrogen atmosphere, add sodium hydride (1.2 eq) and anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve 3-chloro-N-cyclopropylpropanamide (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by vacuum distillation or column chromatography to yield N-cyclopropylazetidin-2-one.

cyclization_workflow start 3-chloro-N-cyclopropylpropanamide base Strong Base (e.g., NaH) Anhydrous THF start->base 1. Add Base intermediate Deprotonated Amide (Anionic Intermediate) base->intermediate 2. Deprotonation cyclization Intramolecular Sₙ2 Attack intermediate->cyclization 3. Cyclization product N-cyclopropylazetidin-2-one cyclization->product

Figure 2: Workflow for the base-mediated intramolecular cyclization to form N-cyclopropylazetidin-2-one.

Conclusion

3-chloro-N-cyclopropylpropanamide is a valuable and versatile building block for the synthesis of a wide array of N-cyclopropyl-containing molecules. Its reactivity in nucleophilic substitution reactions allows for the straightforward introduction of various functional groups at the 3-position. A thorough understanding of the reaction mechanisms, including the potential for intramolecular cyclization, is crucial for controlling the reaction outcome and achieving the desired products. The protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this important reagent in their synthetic endeavors.

References

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (2022). Molecules. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. [Link]

  • Stereoinvertive SN1 Through Neighboring Group Participation. (2024). Angewandte Chemie International Edition. [Link]

  • Strong acid–strong base reactions. Khan Academy. [Link]

  • 3-Chloro-N-(4-methoxyphenyl)propanamide. (2011). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Reactivity of electrophilic cyclopropanes. (2023). Pure and Applied Chemistry. [Link]

  • Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. (2022). Advanced Chemical Engineering. [Link]

  • Novel and Recent Synthesis and Applications of β-Lactams. (2020). Molecules. [Link]

  • Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. (2021). Organic & Biomolecular Chemistry. [Link]

  • Synthesis of beta-lactams with pi electron-withdrawing substituents. (2006). Tetrahedron. [Link]

  • Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. (2020). ChemRxiv. [Link]

  • Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. (2020). Journal of Organic Chemistry. [Link]

  • 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors. (1993). Journal of the American Chemical Society. [Link]

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (2025). Asian Journal of Chemistry. [Link]

  • Production of sodium methoxide. (1959).
  • Synthesis of β-Lactams. (2020). Encyclopedia.pub. [Link]

  • Synthesis Identification of the New Heterocyclic System from Lactam. (2024). Egyptian Journal of Chemistry. [Link]

  • Improvements in or relating to the production of sodium methoxide. (1953).
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (2023). Journal of Organic and Inorganic Chemistry. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low purity of 3-chloro-N-cyclopropylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 3-chloro-N-cyclopropylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we will address specific issues in a question-and-answer format, providing in-depth technical insights and field-proven protocols to help you achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize 3-chloro-N-cyclopropylpropanamide is complete, but the purity is low. What are the most likely impurities?

The most common impurities in the synthesis of 3-chloro-N-cyclopropylpropanamide arise from side reactions and the nature of the starting materials. The primary synthesis route is the acylation of cyclopropylamine with 3-chloropropionyl chloride, a type of Schotten-Baumann reaction.

Common Impurities:

  • N-cyclopropylacrylamide: This is often the major impurity, formed via an elimination reaction of HCl from the desired product, which can be promoted by excess base or elevated temperatures.

  • 3-hydroxy-N-cyclopropylpropanamide: This impurity results from the hydrolysis of the chloride in the product, which can occur during aqueous workup or if there is moisture in the reaction.

  • Unreacted Starting Materials: Residual cyclopropylamine and 3-chloropropionyl chloride may be present if the reaction has not gone to completion.

  • Salts: Amine hydrochlorides, such as cyclopropylamine hydrochloride and triethylamine hydrochloride (if triethylamine is used as the base), are common byproducts.[1]

  • 3-Chloropropionic Acid: Formed from the hydrolysis of 3-chloropropionyl chloride if moisture is present in the reaction.

Troubleshooting Guide

Issue 1: Identification of the Major Impurity as N-cyclopropylacrylamide

Q2: My NMR spectrum shows signals consistent with my product, but there are also peaks in the vinyl region. How can I confirm the presence of N-cyclopropylacrylamide and how do I get rid of it?

The presence of vinyl protons (typically in the 5.5-6.5 ppm range in ¹H NMR) is a strong indicator of the formation of N-cyclopropylacrylamide.

cluster_0 Impurity Identification cluster_1 Remediation Strategy Analyze Crude ¹H NMR Analyze Crude ¹H NMR Look for Vinyl Protons (5.5-6.5 ppm) Look for Vinyl Protons (5.5-6.5 ppm) Analyze Crude ¹H NMR->Look for Vinyl Protons (5.5-6.5 ppm) Optimize Reaction Conditions Optimize Reaction Conditions Look for Vinyl Protons (5.5-6.5 ppm)->Optimize Reaction Conditions Impurity Confirmed Analyze Crude LC-MS Analyze Crude LC-MS Look for Mass of N-cyclopropylacrylamide Look for Mass of N-cyclopropylacrylamide Analyze Crude LC-MS->Look for Mass of N-cyclopropylacrylamide Look for Mass of N-cyclopropylacrylamide->Optimize Reaction Conditions Impurity Confirmed Purification Purification Optimize Reaction Conditions->Purification If impurity persists Control Temperature (0 °C) Control Temperature (0 °C) Optimize Reaction Conditions->Control Temperature (0 °C) Slow Addition of Acyl Chloride Slow Addition of Acyl Chloride Optimize Reaction Conditions->Slow Addition of Acyl Chloride Use Stoichiometric Amount of Base Use Stoichiometric Amount of Base Optimize Reaction Conditions->Use Stoichiometric Amount of Base Column Chromatography Column Chromatography Purification->Column Chromatography Recrystallization Recrystallization Purification->Recrystallization Cyclopropylamine Cyclopropylamine Desired Product 3-chloro-N-cyclopropylpropanamide Cyclopropylamine->Desired Product 3-Chloropropionyl Chloride 3-Chloropropionyl Chloride 3-Chloropropionyl Chloride->Desired Product Hydrolysis Impurity 3-hydroxy-N-cyclopropylpropanamide 3-Chloropropionyl Chloride->Hydrolysis Impurity H₂O Base Base Base->Desired Product H₂O (impurity) H₂O (impurity) Elimination Impurity N-cyclopropylacrylamide Desired Product->Elimination Impurity Excess Base / Heat Desired Product->Hydrolysis Impurity H₂O

Sources

Preventing cyclopropyl ring opening in 3-chloro-N-cyclopropylpropanamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for handling 3-chloro-N-cyclopropylpropanamide and related chemistries. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for professionals encountering challenges in their synthetic work. The unique reactivity of the cyclopropyl group, known for its "double bond character," presents specific challenges that require careful consideration of reaction conditions to prevent undesired ring-opening side reactions.[1]

This resource will equip you with the fundamental knowledge and practical protocols to maintain the integrity of the cyclopropyl ring in your target molecules.

Understanding the Challenge: The Fragile Cyclopropyl Ring

The high ring strain of the cyclopropane moiety makes it susceptible to cleavage under various conditions, including acidic, basic, nucleophilic, and even radical pathways.[2] When attached to an amide, the electron-withdrawing nature of the carbonyl group can further influence the ring's stability. The primary challenge in reactions involving 3-chloro-N-cyclopropylpropanamide is to achieve the desired transformation at the chloropropyl side-chain without compromising the three-membered ring.

Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that lead to cyclopropyl ring opening in this system?

A1: Cyclopropyl ring opening is typically initiated by factors that can stabilize a carbocation or a radical intermediate. The main culprits are:

  • Acid Catalysis: Protonation of the amide carbonyl can increase the polarization of the cyclopropane C-C bonds, making the ring more susceptible to nucleophilic attack and subsequent opening.[3][4] Strong Lewis acids like AlCl₃ are known to promote ring-opening rearrangements of N-cyclopropyl amides.[1]

  • Nucleophilic Attack: Strong nucleophiles can directly attack one of the cyclopropyl carbons in an SN2-like fashion, leading to ring cleavage. This is especially prevalent in "donor-acceptor" cyclopropanes where the ring is polarized.[3][5][6]

  • Radical Intermediates: Reactions proceeding through radical mechanisms can lead to ring opening to form a more stable alkyl radical.[2]

Q2: I'm observing a mixture of products in my reaction. How can I confirm if cyclopropyl ring opening has occurred?

A2: The most reliable methods for identifying ring-opened byproducts are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Look for the disappearance of the characteristic high-field cyclopropyl proton signals (typically between 0.5-1.0 ppm). The appearance of new signals in the aliphatic region (1.0-3.0 ppm), often with different splitting patterns, can indicate a linear propyl or isopropyl structure.

    • ¹³C NMR: The cyclopropyl carbons have unique chemical shifts. Their absence, coupled with the appearance of new sp³ carbon signals, is strong evidence of ring opening.

  • Mass Spectrometry (MS): Ring-opened products will have the same mass as the starting material (if it's an isomerization) or a different mass if a fragment has been added or eliminated. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is excellent for separating complex mixtures and identifying individual components by their mass spectra.

Q3: Can the chloro- side-chain participate in intramolecular reactions?

A3: Yes, this is a significant consideration. The 3-chloro-N-cyclopropylpropanamide structure contains both an electrophilic center (the carbon bearing the chlorine) and nucleophilic centers (the amide oxygen and nitrogen). Under basic conditions, intramolecular cyclization to form a β-lactam is a potential side reaction, though less likely than intermolecular reactions in the presence of a stronger external nucleophile. The primary concern remains the intermolecular reactivity of the chloro group.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Low yield of the desired product with significant formation of unidentified byproducts.

This is a common indicator of cyclopropyl ring degradation.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Harsh Reaction pH (Strong Acid or Base) Strong acids can protonate the amide, activating the cyclopropyl ring for nucleophilic attack.[3][7] Strong bases can promote elimination or other side reactions.Maintain a neutral or mildly basic pH. Use non-nucleophilic, sterically hindered bases like proton sponge or 2,6-lutidine if a base is required. Buffer the reaction if necessary.
High Reaction Temperature Thermal energy can overcome the activation barrier for ring opening, especially in strained systems.Run the reaction at the lowest effective temperature. Start at 0 °C or room temperature and only heat if the reaction fails to proceed.
Inappropriate Solvent Choice Protic solvents (e.g., methanol, ethanol) can participate in solvolysis reactions, acting as nucleophiles and promoting ring opening.[8]Use aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (ACN), or Dimethylformamide (DMF).
Presence of Strong Lewis Acids Lewis acids can coordinate to the amide carbonyl, significantly weakening the cyclopropyl ring and promoting rearrangement or cleavage.[1][5]Avoid Lewis acid catalysts (e.g., AlCl₃, FeCl₃, TiCl₄). If a catalyst is needed, consider milder alternatives or enzymatic approaches.
Issue 2: The reaction of 3-chloropropionyl chloride with cyclopropylamine results in a low yield of 3-chloro-N-cyclopropylpropanamide.

This is a critical step where careful control is paramount.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Excess Acyl Chloride 3-Chloropropionyl chloride is a reactive bifunctional reagent.[9] Excess reagent can lead to side reactions with the product.Use a slight excess (1.05-1.1 equivalents) of cyclopropylamine to ensure the complete consumption of the acyl chloride.
Exothermic Reaction The acylation is highly exothermic. A rapid temperature increase can promote side reactions, including polymerization or reaction with the solvent.Perform the addition of 3-chloropropionyl chloride to the cyclopropylamine solution slowly and at a low temperature (e.g., 0 °C). Use an ice bath to maintain temperature control.
Presence of HCl The reaction generates HCl, which can protonate the cyclopropylamine, rendering it non-nucleophilic, and can also catalyze ring-opening of the product.Include a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) in the reaction mixture to scavenge the HCl as it is formed.
Experimental Protocols
Protocol 1: Optimized Synthesis of 3-chloro-N-cyclopropylpropanamide

This protocol is designed to maximize yield while preserving the integrity of the cyclopropyl ring.

Materials:

  • Cyclopropylamine

  • 3-Chloropropionyl chloride[9][10]

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add cyclopropylamine (1.0 eq) and triethylamine (1.2 eq) to anhydrous DCM.

  • Cool the flask to 0 °C using an ice bath.

  • Dissolve 3-chloropropionyl chloride (1.1 eq) in anhydrous DCM in a dropping funnel.

  • Add the 3-chloropropionyl chloride solution dropwise to the cooled amine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Analytical Verification of Cyclopropyl Ring Integrity using ¹H NMR

Procedure:

  • Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire a ¹H NMR spectrum.

  • Analysis:

    • Confirm Product Formation: Look for the amide N-H proton (a broad singlet, typically ~6-8 ppm), the CH₂ groups of the chloropropyl chain (triplets, ~2.5-4.0 ppm), and the methine proton on the cyclopropyl ring adjacent to the nitrogen (a multiplet, ~2.6-2.9 ppm).

    • Verify Ring Integrity: Critically examine the upfield region. The presence of complex multiplets between approximately 0.5 ppm and 0.9 ppm is the characteristic fingerprint of the cyclopropyl methylene protons. The absence or significant reduction of these signals, along with the appearance of new, less complex signals in the 1.0-2.0 ppm range, would indicate ring opening.

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired synthetic route versus the potential ring-opening pathway.

cluster_0 Desired Amidation Pathway cluster_1 Undesired Ring-Opening Pathway A Cyclopropylamine + 3-Chloropropionyl Chloride B 3-chloro-N-cyclopropylpropanamide (Product) A->B Controlled Conditions (Low Temp, Base) C 3-chloro-N-cyclopropylpropanamide D Ring-Opened Products (e.g., N-(1-chloropropan-2-yl)propanamide) C->D Harsh Conditions (Acid, Heat, Lewis Acid) start Reaction Issue: Low Yield / Impurities q1 Check ¹H NMR for cyclopropyl signals (0.5-1.0 ppm) start->q1 present Ring is Intact. Optimize purification or check other side reactions. q1->present Present absent Ring Opening Confirmed. q1->absent Absent q2 Review Reaction Conditions absent->q2 temp High Temp? q2->temp acid Strong Acid / Lewis Acid? q2->acid solvent Protic Solvent Used? q2->solvent sol_temp Action: Lower Temperature (e.g., to 0 °C) temp->sol_temp Yes sol_acid Action: Use non-nucleophilic base or buffer system. acid->sol_acid Yes sol_solvent Action: Switch to Aprotic Solvent (DCM, THF) solvent->sol_solvent Yes

Caption: Troubleshooting Decision Tree for Ring Opening.

By carefully controlling reaction parameters and utilizing appropriate analytical techniques, researchers can successfully perform reactions on 3-chloro-N-cyclopropylpropanamide while preserving the valuable cyclopropyl motif.

References
  • de Alaniz, J. R. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 121(1), 227–263. [Link]

  • Reddy, R. P., & Kumar, V. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(19), 12295–12302. [Link]

  • Li, X., et al. (2019). A one‐pot protocol for the synthesis of amides has been developed by employing acetonitrile as nitrogen source and solvent. ChemistrySelect, 4(29), 8567-8570. [Link]

  • Pure Chemistry. (2023). In addition to the cyclopropane ring. Pure Chemistry. [Link]

  • Houghtaling, M. A., et al. (2013). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Tetrahedron Letters, 54(31), 4082-4084. [Link]

  • Wang, C., et al. (2022). Reductive Ring Opening of Arylcyclopropanecarboxamides Accompanied by Borylation and Enolate Formation. Organic Letters, 24(4), 957–961. [Link]

  • Pace, V., et al. (2022). Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. JACS Au, 2(3), 659–668. [Link]

  • Al-Zoubi, R. M., & Al-Jawabra, H. (2018). Novel ring-opening rearrangement reactions of N-cyclopropyl-amides: access to N-(2-chloropropyl)amides and 5-methyl-2-oxazolines. Research on Chemical Intermediates, 44(10), 6047–6055. [Link]

  • Chemistry Stack Exchange. (2021). Mechanism of acid-catalyzed ring opening of a cyclopropane ring. [Link]

  • Li, Z., & Li, C. (2017). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 13, 2806–2819. [Link]

  • Singh, V. K., et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]

  • Reyes, E., et al. (2024). Organocatalysis as an enabling tool for enantioselective ring-opening reactions of cyclopropanes. Chemical Communications. [Link]

  • Waser, J., & Carreira, E. M. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 121(1), 227-263. [Link]

  • LibreTexts Chemistry. (2020). Functional Groups In Organic Chemistry. [Link]

  • Google Patents. (1999). Production of 3-chloropropionyl chloride.
  • Johnson, J. S., & Reisman, S. E. (2011). Nucleophilic Ring Opening of Cyclopropane Hemimalonates Using Internal Brønsted Acid Activation. Organic Letters, 13(15), 4052–4055. [Link]

  • Mąkosza, M., & Wojciechowski, K. (2017). Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles. European Journal of Organic Chemistry, 2017(24), 3469-3485. [Link]

Sources

Technical Support Center: Managing Exothermic Reactions in the Synthesis of 3-chloro-N-cyclopropylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, chemists, and drug development professionals involved in the synthesis of 3-chloro-N-cyclopropylpropanamide. The amidation reaction between 3-chloropropionyl chloride and cyclopropylamine is notoriously exothermic, presenting significant challenges in control, safety, and scalability. This document provides in-depth troubleshooting advice, best-practice protocols, and answers to frequently asked questions to ensure a safe, efficient, and reproducible synthesis.

Understanding the Core Reaction and its Thermal Hazards

The synthesis of 3-chloro-N-cyclopropylpropanamide proceeds via a nucleophilic acyl substitution. The highly reactive electrophilic carbonyl carbon of 3-chloropropionyl chloride is attacked by the nucleophilic amine group of cyclopropylamine.[1] This reaction is rapid and highly exothermic, primarily due to the formation of a stable amide bond and a molecule of hydrochloric acid (HCl).

The HCl byproduct immediately reacts with any available base in the mixture, typically unreacted cyclopropylamine or an added acid scavenger like triethylamine (TEA), in a separate, also exothermic, acid-base neutralization. The combination of these two heat-generating events necessitates robust thermal management to prevent dangerous thermal runaways.[2]

reagent1 3-Chloropropionyl Chloride intermediate Tetrahedral Intermediate reagent1->intermediate + reagent2 Cyclopropylamine reagent2->intermediate product 3-chloro-N-cyclopropylpropanamide intermediate->product - HCl byproduct HCl

Caption: Reaction scheme for 3-chloro-N-cyclopropylpropanamide synthesis.

Troubleshooting Guide: Exotherm-Related Issues

This section addresses common problems encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction temperature is spiking uncontrollably. What are the immediate safety steps and probable root causes?

A1: Immediate Safety Actions:

  • Stop Reagent Addition: Immediately cease the addition of the limiting reagent (typically the acid chloride).

  • Ensure Maximum Cooling: Verify that your cooling bath is at the target temperature and has sufficient volume/surface area. If possible, add more coolant (e.g., dry ice to an acetone bath).

  • Alert Personnel: Inform colleagues in the lab of the situation. Do not work alone with reactions of this nature.

  • Prepare for Quench: Have a pre-chilled, appropriate quenching agent ready. However, do not quench a runaway reaction unless you are certain it can be done safely, as quenching itself can be exothermic.

Root Cause Analysis: A thermal runaway occurs when the rate of heat generation exceeds the rate of heat removal.[2] The most common causes are:

  • Reagent Addition Rate is Too High: This is the most frequent error. The dropwise addition is too fast for the cooling system to dissipate the generated heat.[2]

  • Inadequate Cooling Capacity: The cooling bath may be too small, not cold enough, or poorly circulated, leading to inefficient heat transfer.

  • Insufficient Solvent Volume: A lower solvent volume means less thermal mass to absorb the initial heat of reaction, leading to a more rapid temperature increase.

  • Poor Mixing: Inadequate stirring can create localized "hot spots" where reagents concentrate, leading to a rapid, localized exotherm that can propagate through the vessel.

start Temperature Spike Detected stop_addition IMMEDIATE ACTION: Stop Reagent Addition start->stop_addition max_cooling IMMEDIATE ACTION: Ensure Max Cooling stop_addition->max_cooling root_cause Investigate Root Cause max_cooling->root_cause addition_rate Addition Rate Too Fast? root_cause->addition_rate Check cooling_capacity Inadequate Cooling? root_cause->cooling_capacity Check solvent_volume Insufficient Solvent? root_cause->solvent_volume Check mixing Poor Mixing? root_cause->mixing Check remedy Implement Corrective Actions: - Recalculate addition time - Improve cooling setup - Increase solvent ratio - Use overhead stirrer addition_rate->remedy cooling_capacity->remedy solvent_volume->remedy mixing->remedy

Caption: Decision workflow for troubleshooting a temperature spike.

Q2: My final yield is consistently low, and I suspect thermal issues. How are they related?

A2: Poor exotherm control directly impacts yield in several ways:

  • Byproduct Formation: Elevated temperatures can provide the activation energy for alternative reaction pathways, leading to impurities. For instance, the highly reactive 3-chloropropionyl chloride can react with the newly formed amide product or undergo elimination reactions at higher temperatures.

  • Reagent Degradation: Both 3-chloropropionyl chloride and cyclopropylamine can be sensitive to high temperatures, leading to decomposition over time.

  • Solvent Loss: If the temperature rises significantly, volatile solvents like dichloromethane (DCM) can evaporate, concentrating the reactants and potentially accelerating the reaction to an unsafe degree.[1]

To improve yield through thermal management:

  • Maintain Strict Temperature Control: Ensure the internal reaction temperature remains within the optimal range, typically 0-5°C, throughout the addition process.[1]

  • Optimize Addition Rate: Perform a preliminary small-scale run to determine the maximum safe addition rate for your specific setup.

  • Use an Efficient Acid Scavenger: Employ a non-nucleophilic base like triethylamine (TEA) to neutralize HCl as it forms.[1] This prevents the desired amine reactant from being consumed as a salt, thereby maintaining the correct stoichiometry.

Q3: I am scaling up from a 1g to a 100g scale. What are the primary thermal safety considerations?

A3: Scaling up exothermic reactions is non-linear and presents significant safety challenges. The key issue is the change in the surface-area-to-volume ratio.

  • Heat Generation vs. Dissipation: As you increase the reactor volume, the potential for heat generation (a function of volume) increases cubically (by a factor of 1000 in your case), while the ability to remove heat (a function of surface area) increases only squarely (by a factor of 100). This fundamental principle means it is much harder to cool a large-scale reaction.

  • Mixing Efficiency: Achieving homogenous mixing in a larger vessel is more difficult. Inefficient mixing can lead to the dangerous "hot spots" mentioned previously.

  • Addition Time: You cannot simply maintain the same concentration and increase the addition rate proportionally. The addition time must be significantly extended to allow the cooling system to keep up.

Key Recommendations for Scale-Up:

  • Perform Calorimetry Studies: Before scaling up, a reaction calorimetry (RC1) study is essential to quantify the heat of reaction, maximum heat output, and the adiabatic temperature rise. This data is critical for safe process design.

  • Upgrade Equipment: Switch from a magnetic stir bar to an overhead mechanical stirrer for efficient mixing. Ensure your reactor and cooling system are rated for the calculated heat load.

  • Consider Semi-Batch or Continuous Flow: For larger scales, adding the amine/base solution to the acid chloride is often not recommended. Instead, a semi-batch process where both reagents are added simultaneously to a cooled solvent, or a switch to continuous flow chemistry, is much safer.[3][4] Continuous flow reactors offer superior heat transfer, minimizing the risk of thermal runaway.[2][3]

Recommended Protocols & Best Practices

Lab-Scale Batch Synthesis Protocol (5g Scale)

This protocol is a self-validating system where controlled addition and temperature monitoring are paramount.

Reagents & Equipment:

  • 3-chloropropionyl chloride

  • Cyclopropylamine

  • Triethylamine (TEA), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Three-neck round-bottom flask with overhead stirrer

  • Addition funnel

  • Low-temperature thermometer

  • Cooling bath (ice/salt or cryocooler)

Procedure:

  • Setup: Equip a 250 mL three-neck flask with an overhead stirrer, a thermometer, and a dropping funnel under an inert atmosphere (N₂ or Argon).

  • Initial Charge: Charge the flask with cyclopropylamine (1.0 eq), triethylamine (1.1 eq), and 100 mL of anhydrous DCM.

  • Cooling: Cool the flask to 0°C using an external cooling bath. Ensure the internal temperature is stable before proceeding. Causality: This ensures the system has the capacity to absorb the initial heat of reaction.

  • Reagent Preparation: In a separate, dry flask, dissolve 3-chloropropionyl chloride (1.05 eq) in 25 mL of anhydrous DCM. Load this solution into the dropping funnel.

  • Controlled Addition: Add the acid chloride solution dropwise to the stirred amine solution over a period of 60-90 minutes. Crucially, monitor the internal temperature and ensure it does not exceed 5°C. Adjust the addition rate as necessary. Causality: Slow addition makes the rate of reaction (and heat generation) dependent on the addition rate, not the intrinsic kinetics, allowing for control.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1 hour to ensure complete conversion.

  • Quenching: Slowly pour the reaction mixture into 100 mL of cold water with stirring to quench any unreacted acid chloride and dissolve amine salts.

  • Workup: Proceed with standard aqueous workup and purification.

Advanced Method: Continuous Flow Synthesis

For enhanced safety, consistency, and scalability, a continuous flow approach is highly recommended.[3] It minimizes the reaction volume at any given time, dramatically reducing the risk associated with a potential exotherm.[4]

FeatureBatch SynthesisContinuous Flow Synthesis
Safety High risk of thermal runaway due to large reagent volume.Inherently safer; small reaction volume minimizes hazard.[3]
Heat Transfer Poor; limited by vessel surface area.Excellent; high surface-area-to-volume ratio in microreactors.[3]
Control Difficult; relies on slow addition and bulk cooling.Precise control over temperature, pressure, and residence time.
Scalability Problematic and non-linear (see Q3).Easily scalable by running the system for longer periods.[3]
Efficiency Can be lower due to side reactions from poor heat control.Often higher yields and purity due to precise control.[3]

Frequently Asked Questions (FAQs)

Q: What is the specific role of triethylamine (TEA) and does its addition contribute to the exotherm? A: TEA acts as an acid scavenger.[1] Its primary role is to neutralize the HCl generated during the amidation. This is crucial because if HCl is not neutralized, it will react with the expensive cyclopropylamine to form a non-nucleophilic ammonium salt, effectively taking it out of the reaction and reducing the yield. The neutralization of HCl by TEA is a strong acid-strong base reaction and is itself significantly exothermic, contributing to the overall heat generated.

Q: How does my choice of solvent impact heat dissipation? A: The solvent plays several key thermal roles:

  • Thermal Mass: It acts as a heat sink, absorbing the energy released by the reaction. Higher volumes provide greater thermal mass.

  • Heat Transfer: The solvent's thermal conductivity and viscosity affect how efficiently heat is transferred from the reaction mixture to the vessel walls and into the cooling bath.

  • Boiling Point: A solvent with a low boiling point (like DCM, ~40°C) can start to boil if the exotherm is not controlled, leading to a dangerous pressure increase in a closed system.

Q: What are the essential PPE and safety precautions for handling 3-chloropropionyl chloride? A: 3-chloropropionyl chloride is highly corrosive and lachrymatory.[3][5] All manipulations must be performed in a certified chemical fume hood. Essential Personal Protective Equipment (PPE) includes:

  • Safety goggles (not glasses) and a face shield.

  • A lab coat.

  • Chemical-resistant gloves (butyl rubber or laminate are often recommended; check a glove compatibility chart). Double-gloving is a good practice. Have an emergency quench solution (like sodium bicarbonate) and spill kits readily available.[3]

References

  • BenchChem. (n.d.). Application Note: Continuous Flow Synthesis of 3-Chloropropionyl Chloride Derivatives.
  • EvitaChem. (n.d.). 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970).
  • Google Patents. (2020). CN110668918A - Chemical synthesis method of 3-chloro-1-propanol.
  • ChemicalBook. (n.d.). 3-Chloropropionyl chloride - Safety Data Sheet.
  • Cosmo Bio USA. (n.d.). 3-Chloro-1,2-propanediol, (3-MCPD) MSDS.
  • Google Patents. (1999). JPH11199540A - Production of 3-chloropropionyl chloride.
  • Honeywell. (n.d.). (±)-3-Chloro-1,2-propanediol Product Stewardship Summary.
  • ACS Figshare. (2022). A Laboratory Accident of Acryloyl Chloride, Its Consequences, Treatment, and Safety Measures: An Arduous Lesson to All Researchers.
  • Borregaard. (n.d.). 3-CHLORO-1,2- PROPANEDIOL (CPD).
  • ResearchGate. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide.
  • Thermo Fisher Scientific. (2025).
  • PubMed. (2023).
  • RSC Publishing. (2021). Mechanism and kinetic properties for the complete series reactions of chloro(thio)phenols with O(3P)
  • ResearchGate. (2025). Amide Synthesis via Molecular Shuffling of Carboxylic Acids.
  • Stanford Environmental Health & Safety. (2022). ACRYLOYL CHLORIDE EXPOSURE.
  • PubMed. (n.d.).
  • PubMed. (n.d.). Metabolic engineering of 3-hydroxypropionic acid biosynthesis in Escherichia coli.
  • Organic Syntheses. (n.d.). Propenylamine, 1-chloro-N,N,2-trimethyl.
  • Organic Syntheses. (n.d.). cyclopropyl cyanide.
  • Sigma-Aldrich. (n.d.).
  • PMC. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal.
  • MDPI. (n.d.). Tryptophan Production Maximization in a Fed-Batch Bioreactor with Modified E. coli Cells, by Optimizing Its Operating Policy Based on an Extended Structured Cell Kinetic Model.
  • PubMed. (2019). Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis.
  • ResearchGate. (2025). Stability and Thermal Property Optimization of Propylene Glycol-Based MWCNT Nanofluids.
  • ResearchGate. (2025).
  • MDPI. (n.d.).
  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
  • PubChem - NIH. (n.d.). 3-chloro-N-phenylpropanamide.
  • CloudSDS. (n.d.). Acryloyl Chloride: Hazards, Safety & Industrial Uses.
  • YouTube. (2020). CHEM 2212L Experiment 8 - Amide Synthesis.
  • PubMed. (2022).
  • SciELO. (n.d.). SELECTIVE CHLORINATION OF GLYCEROL TO 3-CHLORO-1,2-PROPANEDIOL CATALYZED BY BRØNSTED ACIDIC IONIC LIQUIDS.
  • YouTube. (2023).
  • YouTube. (2021). 20.10 Synthesis and Reactions of Amides | Organic Chemistry.
  • PMC - NIH. (n.d.).
  • Google Patents. (n.d.). Methods and reaction mixtures for controlling exothermic reactions.
  • Wikipedia. (n.d.). Hydrazine.

Sources

Technical Support Center: Identifying Impurities in 3-chloro-N-cyclopropylpropanamide by NMR

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, analytical chemists, and process development professionals engaged in the synthesis and analysis of 3-chloro-N-cyclopropylpropanamide. The structural elucidation of impurities is a critical aspect of drug development and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for this purpose, providing detailed structural information and quantitative assessment in a single analysis.[1] This document is structured to provide immediate answers to common queries and in-depth, actionable troubleshooting guides for more complex impurity profiling challenges.

Frequently Asked Questions (FAQs)

Q1: I'm observing unexpected peaks in my ¹H NMR spectrum. What are the most probable initial culprits?

A1: The most common sources of extraneous peaks are residual starting materials, reaction by-products, and solvents used during synthesis and purification. For a typical synthesis involving the reaction of 3-chloropropionyl chloride with cyclopropylamine, your primary investigation should focus on:

  • Residual Starting Materials:

    • 3-Chloropropionyl chloride: Characterized by two triplets, typically around 3.76 ppm (-CH₂Cl) and 3.36 ppm (-CH₂COCl).[2]

    • Cyclopropylamine: Exhibits highly shielded (upfield) methylene protons below 1.0 ppm and a methine proton around 2.4 ppm.

  • Common Solvents: Signals from solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, or Toluene are frequent. Always cross-reference any unassigned singlet peaks with established tables of NMR solvent impurities.[3][4]

Q2: The proton integrations in my ¹H NMR spectrum do not align with the expected 2:2:1:1:4 ratio for 3-chloro-N-cyclopropylpropanamide. What could be causing this discrepancy?

A2: Inaccurate integration is a common issue that can stem from several experimental parameters and sample properties:

  • Insufficient Relaxation Delay (d1): Protons with long spin-lattice relaxation times (T₁) will not fully relax between scans, leading to attenuated signal intensity. For accurate quantification, the relaxation delay should be at least 5-7 times the longest T₁ value in the molecule.

  • Suboptimal Data Processing: Poor phasing or inadequate baseline correction can introduce significant errors into the integration calculations. Ensure the spectrum is meticulously processed.

  • Presence of Overlapping Impurities: The signals from impurities will contribute to the overall integral, distorting the ratios of the target molecule. This is often the primary reason for non-stoichiometric integrations.

  • Water Content: A broad water signal can overlap with and distort the baseline of nearby analyte signals. If significant water is present, consider drying the sample or employing solvent suppression pulse sequences.

Q3: My observed chemical shifts deviate from reference values. What factors could be at play?

A3: Chemical shifts are sensitive to the local chemical environment. Deviations can be caused by:

  • Solvent Effects: The choice of deuterated solvent (e.g., CDCl₃ vs. DMSO-d₆) has a profound impact on chemical shifts due to differing solvent-solute interactions. Always report the solvent used for analysis.

  • Concentration: At high concentrations, intermolecular interactions can cause shifts in resonance frequencies.

  • Temperature: Variations in the probe temperature can lead to minor but noticeable shifts.

  • pH: For molecules with ionizable groups, the pH of the sample solution can significantly alter the chemical shifts of nearby nuclei.

In-Depth Troubleshooting Guide

Issue 1: Characterizing Unknown Signals in the Aliphatic Region (0-4 ppm)

Question: My ¹H NMR spectrum displays a set of unassigned multiplets in the 0-4 ppm range that do not correspond to starting materials or known solvents. What is the systematic approach to identify these unknown species?

Answer: A definitive structural elucidation of unknown impurities requires a multi-faceted NMR approach, progressing from simple 1D experiments to more informative 2D correlation spectra. This workflow allows for the unambiguous assembly of molecular fragments into a complete structure.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_interpretation Structure Elucidation H1 Acquire High-Resolution ¹H NMR Spectrum C13 Acquire ¹³C{¹H} NMR Spectrum H1->C13 Initial Assessment Integrate Integrate ¹H Signals & Determine Ratios H1->Integrate DEPT Acquire DEPT-135/90 Spectra C13->DEPT Determine CH, CH₂, CH₃ Multiplicity COSY Acquire ¹H-¹H COSY Spectrum DEPT->COSY If structural ambiguity persists HSQC Acquire ¹H-¹³C HSQC Spectrum COSY->HSQC Confirm direct C-H bonds Correlate_COSY Identify ¹H-¹H Spin Systems (COSY) COSY->Correlate_COSY HMBC Acquire ¹H-¹³C HMBC Spectrum HSQC->HMBC Establish complete molecular skeleton Correlate_HSQC Assign Protons to Directly Attached Carbons (HSQC) HSQC->Correlate_HSQC Correlate_HMBC Connect Fragments via 2-3 Bond Correlations (HMBC) HMBC->Correlate_HMBC Propose Propose & Verify Impurity Structure Integrate->Propose Correlate_COSY->Propose Correlate_HSQC->Propose Correlate_HMBC->Propose

Caption: A systematic workflow for impurity identification using 1D and 2D NMR techniques.

  • Acquire High-Quality 1D NMR Spectra:

    • ¹H NMR: Obtain a spectrum with high signal-to-noise and resolution. Accurately integrate all signals to determine the relative molar ratios of the impurity to the main component.

    • ¹³C{¹H} NMR: Provides the number of unique carbon environments in the sample.

    • DEPT-135/90 (Distortionless Enhancement by Polarization Transfer): This is a critical step to determine carbon types. A DEPT-135 experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. A DEPT-90 spectrum will exclusively show CH (methine) signals.

  • Utilize 2D NMR for Structural Connectivity:

    • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are scalar-coupled, typically those separated by two or three bonds. It is fundamental for identifying connected proton networks, such as the -CH₂-CH₂-Cl fragment.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton to the carbon atom it is directly bonded to, providing unambiguous C-H assignments.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment reveals couplings between protons and carbons separated by two or three bonds. It is indispensable for connecting the spin systems identified by COSY and for locating non-protonated (quaternary) carbons.

Illustrative Example: Imagine unassigned triplets at ~3.6 ppm and ~2.9 ppm in the ¹H spectrum.

  • COSY Analysis: A cross-peak between these two signals would confirm they are vicinally coupled, indicating a -CH₂-CH₂- structural motif.

  • HSQC Analysis: This would link the 3.6 ppm proton signal to its attached carbon (e.g., at ~41 ppm) and the 2.9 ppm proton to its carbon (e.g., at ~36 ppm).

  • HMBC Analysis: A correlation from the protons at 2.9 ppm to a carbonyl carbon (~172 ppm) would strongly suggest that this ethyl fragment is attached to a carbonyl group, potentially indicating the presence of a hydrolyzed and re-esterified by-product.

Issue 2: Investigating Potential Sample Degradation

Question: I am re-analyzing a batch of 3-chloro-N-cyclopropylpropanamide after a period of storage and have observed the appearance of new signals. What are the most likely degradation products?

Answer: Amide-containing molecules can undergo degradation through several well-established pathways, particularly hydrolysis.

  • Hydrolysis: This is the most common degradation pathway for amides, where the amide bond is cleaved by water to form a carboxylic acid and an amine.[5] In this case, the products would be 3-chloropropanoic acid and cyclopropylamine .

    • NMR Signature of 3-chloropropanoic acid: Expect two triplets for the -CH₂-CH₂- moiety and a very broad singlet for the carboxylic acid proton, typically downfield of 10 ppm.

    • NMR Signature of cyclopropylamine: Look for the characteristic upfield signals of the cyclopropyl ring protons.

  • Dehydrohalogenation: Under basic conditions, an elimination reaction can occur, removing HCl to form N-cyclopropylacrylamide .

    • NMR Signature of N-cyclopropylacrylamide: The key indicators are signals in the olefinic region of the ¹H NMR spectrum (typically 5.5-6.5 ppm) with coupling patterns characteristic of a vinyl group.

  • Thermal Degradation: While amides are generally thermally robust, prolonged exposure to high temperatures can induce fragmentation.[6] The resulting product profile can be complex and may require advanced analytical techniques for full characterization.

Recommended Troubleshooting Actions:

  • Reference Spectra Comparison: Maintain a library of NMR spectra for all starting materials and known intermediates for rapid comparison.

  • Spiking Study: To confirm the identity of a suspected impurity, add a small, known quantity of a pure standard of that compound to your NMR sample. An increase in the intensity of the corresponding peak provides strong evidence for its presence.

  • Orthogonal Analytical Techniques: For definitive identification of unknown degradation products, especially when complex mixtures are present, coupling NMR with Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to obtain molecular weight information.

Reference Data: Predicted NMR Chemical Shifts

This table summarizes the predicted ¹H and ¹³C NMR chemical shifts for 3-chloro-N-cyclopropylpropanamide and its most likely process-related impurities and degradation products. All shifts are referenced to TMS and are predicted for a CDCl₃ solution. Note: Actual chemical shifts are subject to variation based on experimental conditions.

CompoundFunctional GroupPredicted ¹H Chemical Shift (ppm) & MultiplicityPredicted ¹³C Chemical Shift (ppm)
3-chloro-N-cyclopropylpropanamide -CH₂-Cl~3.8 (t)~40
-CH₂-C=O~2.5 (t)~38
-NH-~6.5 (br s)-
-CH- (cyclopropyl)~2.7 (m)~23
-CH₂- (cyclopropyl)~0.7 (m), ~0.5 (m)~6
C=O-~170
3-Chloropropionyl chloride -CH₂-Cl3.76 (t)[2]~42
-CH₂-C=O3.36 (t)[2]~48
C=O-~173
Cyclopropylamine -CH- (cyclopropyl)~2.4 (m)~30
-CH₂- (cyclopropyl)~0.4 (m)~3
3-Chloropropanoic acid -CH₂-Cl~3.8 (t)~39
-CH₂-COOH~2.8 (t)~35
-COOH>10 (br s)~175
N-cyclopropylacrylamide =CH₂~5.6 (dd), ~6.2 (dd)~126
=CH-~6.3 (dd)~130
-CH- (cyclopropyl)~2.8 (m)~24
-CH₂- (cyclopropyl)~0.8 (m), ~0.6 (m)~7
C=O-~165

References

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative 1H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products, 68(1), 133–149. Available at: [Link]

  • Likhotvorik, I. (2015, May 11). Structure Elucidation of Impurities by 2D NMR Part I: Introduction & Suggested Workflow [Video]. YouTube. Available at: [Link]

  • Sipőcz, T., et al. (2020). Thermal decomposition of amide and imide derivatives of maleated polyethylene. Polymer Degradation and Stability, 179, 109273. Available at: [Link]

  • Singh, S., & Roy, R. (2012). Quantitative ¹H NMR spectroscopy. TrAC Trends in Analytical Chemistry, 35, 5-26. Available at: [Link]

  • PubChem. (n.d.). 3-chloro-N-cyclopropylpropanamide. Retrieved from [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. Available at: [Link]

  • Gowda, B. T., et al. (2008). 3-Chloro-N-(3-chlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o2049. Available at: [Link]

  • Chemguide. (n.d.). The Preparation of Amides. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

Sources

Technical Support Center: Alternative Solvents for 3-chloro-N-cyclopropylpropanamide Synthesis and Purification

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and purification of 3-chloro-N-cyclopropylpropanamide. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their experimental procedures by exploring alternative and greener solvent systems. We will delve into the causality behind solvent choices, provide troubleshooting solutions for common issues, and present detailed protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs): Synthesis Solvents
Q1: What are the conventional solvents for synthesizing 3-chloro-N-cyclopropylpropanamide, and what are their drawbacks?

The synthesis of 3-chloro-N-cyclopropylpropanamide is typically achieved through the nucleophilic acyl substitution of cyclopropylamine with 3-chloropropionyl chloride.[1] The most common solvent cited for this type of acylation is dichloromethane (DCM).[1]

  • Mechanism of Action: DCM is an aprotic, relatively non-polar solvent that effectively dissolves both the acyl chloride and the amine starting materials. Its primary role is to provide a medium for the reaction to occur homogeneously. It does not actively participate in the reaction but helps to manage the exotherm by diluting the reagents.

  • Drawbacks: While effective, DCM presents significant environmental and health concerns. It is classified as a suspected carcinogen, is volatile, and contributes to environmental pollution. From a process chemistry perspective, its low boiling point (39.6 °C) can be problematic for reactions requiring higher temperatures to overcome activation energy barriers, and its high density can lead to phase separation issues during aqueous workups.

Q2: What are some greener or more benign alternative solvents for this acylation reaction?

Moving towards more sustainable chemistry, several alternative solvents can replace DCM in this synthesis. The choice depends on balancing factors like solubility, reaction performance, and environmental impact.

  • Ethyl Acetate (EtOAc): A highly recommended alternative. It is a polar aprotic solvent with a more favorable safety and environmental profile than DCM. It generally provides good solubility for the reactants and the triethylamine hydrochloride byproduct can often be filtered off directly.

  • Acetonitrile (MeCN): Another polar aprotic solvent that can be effective. It is miscible with water, which can simplify workup procedures. Microwave-assisted syntheses of similar amides have shown success in acetonitrile, significantly reducing reaction times.[1]

  • 2-Methyltetrahydrofuran (2-MeTHF): A bio-derived ether that is gaining popularity as a greener replacement for both DCM and tetrahydrofuran (THF). It has a higher boiling point than DCM and is more stable towards peroxide formation than THF.

  • Propylene Carbonate (PC): An excellent "green" polar aprotic solvent. It has a very high boiling point and is biodegradable. It has proven effective for Friedel-Crafts acylations catalyzed by iron(III) chloride, demonstrating its utility in reactions involving acyl chlorides.[2]

Q3: How does the choice of solvent impact reaction kinetics and potential side reactions?

The solvent plays a crucial role beyond simply dissolving reactants. The acylation of an amine with an acyl chloride is a polar reaction that proceeds through a charged tetrahedral intermediate.

  • Polarity and Kinetics: Polar aprotic solvents like acetonitrile or propylene carbonate can stabilize this charged intermediate, potentially accelerating the reaction rate compared to less polar solvents like toluene. However, overly polar solvents might also stabilize the amine reactant through hydrogen bonding, slightly reducing its nucleophilicity.

  • Side Reactions: The primary side reaction is the hydrolysis of the highly reactive 3-chloropropionyl chloride by any trace moisture.[3] Therefore, using anhydrous solvents is critical, regardless of the choice. Solvents that are difficult to dry (e.g., some grades of ethyl acetate) can lead to lower yields due to the formation of 3-chloropropionic acid.

Frequently Asked Questions (FAQs): Purification and Crystallization
Q1: My reaction is complete. How do I select an appropriate solvent for purifying 3-chloro-N-cyclopropylpropanamide by recrystallization?

Recrystallization is an effective purification technique for this compound. The ideal solvent is one in which the product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain soluble at all temperatures.

  • Solubility Profile: 3-chloro-N-cyclopropylpropanamide is a secondary amide with a moderate polarity. It is soluble in many common organic solvents.[1]

  • Screening Strategy: Start by testing the solubility of a small sample (10-20 mg) in about 0.5 mL of various solvents at room temperature and then upon heating. Good candidates will show poor solubility in the cold and complete dissolution when hot.

  • Suggested Solvents for Screening:

    • Alcohols: Isopropanol, Ethanol

    • Esters: Ethyl acetate

    • Aromatic Hydrocarbons: Toluene

    • Ketones: Acetone, Methyl Isobutyl Ketone (MIBK)

    • Mixed Solvent Systems: A powerful technique when a single solvent is not ideal. Common mixtures for amides include diethyl ether-methanol/ethanol or ethyl acetate-hexanes.[4]

Q2: My product is "oiling out" during cooling instead of forming crystals. What causes this and how can I fix it?

"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This usually happens when the solution is supersaturated to a very high degree or when the solute's melting point is lower than the temperature of the solution.

  • Causality:

    • Excessive Supersaturation: The solvent is too poor for the compound, or the solution was cooled too rapidly.

    • Impurities Present: Impurities can disrupt crystal lattice formation and act as a "eutectic," lowering the melting point of the mixture.

    • High Solute Concentration: The initial concentration of the product in the hot solvent was too high.

  • Troubleshooting Steps:

    • Re-heat the Solution: Add a small amount of additional solvent until the oil redissolves completely.

    • Slow Cooling: Allow the flask to cool slowly to room temperature, and then transfer it to an ice bath. Avoid shocking the solution with rapid cooling.

    • Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites.

    • Seed Crystals: If you have a small amount of pure solid, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.

    • Change Solvent System: If the problem persists, the chosen solvent is likely inappropriate. Try a more polar solvent or a mixed solvent system.

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction 1. Moisture Contamination: 3-chloropropionyl chloride is highly water-sensitive.[3] 2. Inactive Amine: The amine may have been protonated by HCl, a byproduct of acyl chloride hydrolysis.[5] 3. Insufficient Base: Not enough triethylamine (or other base) to scavenge the HCl produced.1. Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-purity reagents. 2. Add the amine after the acyl chloride is dissolved in the solvent with the base. 3. Use at least 1.1 equivalents of the base. For amines supplied as HCl salts, use an additional equivalent of base.
Formation of Multiple Byproducts 1. Reaction Too Hot: The acylation is exothermic. Uncontrolled temperature can lead to side reactions. 2. Double Acylation: Possible if a primary amine is used, though less likely with cyclopropylamine due to sterics.1. Add the 3-chloropropionyl chloride dropwise to a cooled (0-5 °C) solution of the amine and base.[1] 2. Maintain a 1:1 or slightly higher molar ratio of amine to acyl chloride.
Difficult Product Isolation / Emulsion during Workup 1. Solvent Choice: Solvents like DCM can form stable emulsions with aqueous layers. 2. Fine Precipitate: The triethylamine hydrochloride byproduct may be very fine and difficult to filter.1. Switch to a less dense, less emulsion-prone solvent like Ethyl Acetate or 2-MeTHF. Adding brine (saturated NaCl solution) can help break emulsions. 2. Add a co-solvent like petroleum ether to fully precipitate the salt before filtration.[6] Allow the mixture to stir for a period to encourage particle agglomeration.
Poor Crystal Yield 1. Solvent Too Good: The product is still too soluble in the mother liquor even at low temperatures. 2. Insufficient Concentration: The initial solution was too dilute.1. Add a miscible "anti-solvent" (in which the product is insoluble, e.g., hexanes or water) dropwise to the cooled solution to induce further precipitation. 2. Reduce the solvent volume by evaporation before cooling.
Diagrams and Workflows
Workflow for Greener Solvent Selection in Synthesis

This diagram outlines a decision-making process for selecting a suitable alternative solvent for the synthesis reaction.

SolventSelection start Start: Identify need for DCM replacement solubility_check Are reactants soluble in proposed solvent (e.g., EtOAc, 2-MeTHF, MeCN)? start->solubility_check bp_check Is the solvent boiling point appropriate for the reaction temperature? solubility_check->bp_check Yes no_solubility Consider alternative solvent or mixed solvent system solubility_check->no_solubility No workup_check Is the solvent compatible with the planned workup (e.g., immiscible with water)? bp_check->workup_check Yes troubleshoot Troubleshoot Yield/Purity Issues bp_check->troubleshoot No (e.g., too low) safety_check Does the solvent have a better safety and environmental profile than DCM? workup_check->safety_check Yes workup_check->troubleshoot No (e.g., miscible) select_solvent Select Solvent & Perform Small-Scale Test safety_check->select_solvent Yes safety_check->troubleshoot No no_solubility->solubility_check

Caption: Decision tree for alternative synthesis solvent selection.

Troubleshooting Crystallization Issues

This flowchart provides a logical path for addressing common problems encountered during the purification by recrystallization.

CrystallizationTroubleshooting start Problem Encountered During Crystallization oiling_out Oiling Out Occurs Re-heat to dissolve oil Add more solvent Cool slowly & scratch/seed start->oiling_out Is it 'oiling out'? no_crystals No Crystals Form Solution is likely too dilute Reduce solvent volume Add anti-solvent start->no_crystals Are no crystals forming? low_yield Low Crystal Yield Product is too soluble Cool to lower temperature Add anti-solvent to mother liquor start->low_yield Is the yield low? poor_purity Poor Purity Impurities co-precipitated Choose a more selective solvent Perform a second recrystallization start->poor_purity Is the purity poor? success Pure Crystals Obtained oiling_out:s->success no_crystals:s->success low_yield:s->success poor_purity:s->success

Caption: Logic flow for troubleshooting recrystallization problems.

Experimental Protocols
Protocol 1: Synthesis of 3-chloro-N-cyclopropylpropanamide using Ethyl Acetate

Safety: This reaction is exothermic and generates HCl gas, which is neutralized by the base. It should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 3-chloropropionyl chloride is corrosive and moisture-sensitive.[7]

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add cyclopropylamine (1.0 eq) and triethylamine (1.1 eq).

  • Dissolution: Add anhydrous ethyl acetate (approx. 5 mL per gram of cyclopropylamine) to the flask and stir to dissolve the reagents.

  • Cooling: Cool the flask to 0-5 °C using an ice-water bath.

  • Reagent Addition: In a separate dry dropping funnel, dissolve 3-chloropropionyl chloride (1.05 eq) in a small amount of anhydrous ethyl acetate.

  • Reaction: Add the 3-chloropropionyl chloride solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. A white precipitate of triethylamine hydrochloride will form.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the cyclopropylamine starting material is consumed.

  • Workup:

    • Cool the mixture again in an ice bath and filter to remove the bulk of the triethylamine hydrochloride precipitate. Wash the filter cake with a small amount of cold ethyl acetate.

    • Combine the filtrates and transfer to a separatory funnel. Wash sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, typically as a white to off-white solid.

Protocol 2: Recrystallization of 3-chloro-N-cyclopropylpropanamide from Toluene
  • Solvent Addition: Place the crude solid product in an Erlenmeyer flask with a stir bar. Add a minimal amount of toluene, just enough to create a slurry.

  • Heating: Gently heat the mixture on a hotplate with stirring. Add small portions of additional toluene until all the solid just dissolves. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold toluene or hexanes to remove any soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Data Summary

Table 1: Comparison of Potential Synthesis Solvents

SolventDielectric Constant (Polarity)Boiling Point (°C)Key AdvantagesKey Disadvantages
Dichloromethane (DCM) 9.139.6High reactant solubility; easy to remove.Suspected carcinogen; high volatility; environmental concerns.
Ethyl Acetate (EtOAc) 6.077.1Greener alternative; good solubility; lower toxicity.Flammable; can be harder to dry than DCM.
Acetonitrile (MeCN) 37.581.6Polar, can accelerate reaction; water-miscible for easy workup.More toxic than EtOAc; can be difficult to remove from product.
2-MeTHF 6.280Bio-derived; good replacement for THF/DCM; higher boiling point.Can be more expensive; potential for peroxide formation (though less than THF).
Toluene 2.4111Good for higher temperature reactions; easy phase separation.Lower polarity may slow reaction; relatively toxic.
References
  • Google Patents. CA2881991A1 - Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.
  • Praveen, P. N., et al. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2868. Retrieved from [Link]

  • Google Patents. CN110668918A - Chemical synthesis method of 3-chloro-1-propanol.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 240404, 3-chloro-N-phenylpropanamide. Retrieved from [Link]

  • Ashenhurst, J. (2018). The Amide Functional Group. Master Organic Chemistry. Retrieved from [Link]

  • Zhang, Z., et al. (2023). Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3. RSC Publishing. Retrieved from [Link]

  • Wilkinson, M. C. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 13(9), 2232–2235. Retrieved from [Link]

  • University of California, Los Angeles. Crystallization Solvents. (n.d.). Retrieved from [Link]

  • Google Patents. JPH11199540A - Production of 3-chloropropionyl chloride.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. (n.d.). Retrieved from [Link]

  • ResearchGate. Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines. (2023). Retrieved from [Link]

  • PubMed. Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. (2018). Retrieved from [Link]

  • Gazolla, J. G., et al. (2023). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. RSC Publishing. Retrieved from [Link]

  • Reddit. r/Chempros - Amide coupling help. (2022). Retrieved from [Link]

  • da Silveira Pinto, L. S., et al. (2016). Eco-friendly and highly efficient multigram synthesis of 3-chloro-1,2-propanediol using sonochemistry. ResearchGate. Retrieved from [Link]

  • ResearchGate. 3-Chloro-N-(4-methoxyphenyl)propanamide. (2011). Retrieved from [Link]

  • Chemistry LibreTexts. 24.3: Synthesis of Amides. (2021). Retrieved from [Link]

  • Organic Letters. Visible-Light-Induced Aza-Pinacol Rearrangement: Ring Expansion of Alkylidenecyclopropanes. (2020). Retrieved from [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. (n.d.). Retrieved from [Link]

  • ResearchGate. Why did my amide syntesis does not work?. (2021). Retrieved from [Link]

  • VanDeMark Chemical. 3-CHLOROPROPIONYL CHLORIDE. (2021). Retrieved from [Link]

  • Google Patents. DE2115327A1 - Process for the preparation of 3-chloropropanol- (1).
  • CrystEngComm. Solvent effects on the assembly of Ni/Na coordination polymers from reactions of [Ni(acac)2(H2O)2] with sodium dicyanamide. (2013). Retrieved from [Link]

  • ResearchGate. Effect of Solvents and Crystallization Methods on the Formation of Carbamazepine-Saccharin Co-Crystal. (2015). Retrieved from [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. An Environmentally Friendly and Efficient Green Method for Acylation. (2024). Retrieved from [Link]

  • Patsnap Eureka. Gas chromatographic analysis method of 3-chloropropionyl chloride. (n.d.). Retrieved from [Link]

  • MDPI. Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. (2024). Retrieved from [Link]

  • Organic Syntheses. Propenylamine, 1-chloro-N,N,2-trimethyl. (1979). Retrieved from [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. (n.d.). Retrieved from [Link]

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  • Google Patents. CN109867587B - Preparation method of 3-chloro-1,2-propanediol.

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Validation & Comparative

A Guide to the Structural Validation of 3-chloro-N-cyclopropylpropanamide by ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and comparison of the nuclear magnetic resonance (NMR) data used for the structural elucidation of 3-chloro-N-cyclopropylpropanamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral output. We will demonstrate how a combination of ¹H and ¹³C NMR spectroscopy serves as a self-validating system to unequivocally confirm the target structure over potential isomers.

The Imperative of Structural Confirmation

In synthetic chemistry, particularly in the development of novel chemical entities for pharmaceuticals or agrochemicals, absolute certainty of a molecule's structure is paramount. 3-chloro-N-cyclopropylpropanamide is a valuable synthetic intermediate, incorporating a reactive chloropropyl chain and a strained cyclopropylamide moiety. An incorrect structural assignment, such as a positional isomer like 2-chloro-N-cyclopropylpropanamide, could lead to failed subsequent reactions, misinterpreted biological data, and wasted resources. NMR spectroscopy is the gold-standard, non-destructive technique for providing a detailed atomic-level map of a molecule, making it indispensable for structural validation.[1][2]

Experimental Protocol: Acquiring High-Fidelity NMR Data

To ensure data integrity, a standardized and rigorous experimental protocol is essential. The following outlines the methodology for acquiring the ¹H and ¹³C NMR spectra for 3-chloro-N-cyclopropylpropanamide.

Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the dried, purified compound.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for a wide range of organic compounds and its well-characterized residual solvent peak.[3]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Spectrometer: A 500 MHz NMR spectrometer (e.g., Bruker Avance III HD).

    • ¹H NMR Acquisition:

      • Pulse Program: Standard single-pulse experiment (zg30).

      • Number of Scans: 16

      • Relaxation Delay (d1): 2 seconds.

      • Acquisition Time: ~4 seconds.

      • Spectral Width: -2 to 12 ppm.

    • ¹³C NMR Acquisition:

      • Pulse Program: Proton-decoupled experiment (zgpg30) to ensure each unique carbon appears as a singlet.

      • Number of Scans: 1024 (or more, as ¹³C has a low natural abundance of ~1.1%).[4]

      • Relaxation Delay (d1): 2 seconds.

      • Spectral Width: -10 to 220 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Perform phase and baseline corrections.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent triplet center peak to 77.16 ppm.[5]

    • Integrate the signals in the ¹H NMR spectrum.

Data Analysis and Structural Assignment

The following sections present the analysis of the acquired NMR data. The chemical structure with atom numbering is shown below for clarity.

Caption: Structure of 3-chloro-N-cyclopropylpropanamide with atom numbering.

Predicted NMR Data Summary

The expected experimental data are summarized in the table below.

Signal Label¹H Chemical Shift (δ, ppm)¹H Multiplicity¹H Integration¹³C Chemical Shift (δ, ppm)Assigned Atom(s)
a---~170.5
b~2.65Triplet2H~38.2C², H(b)
c~3.80Triplet2H~40.5C³, H(c)
d~6.5 (br)Broad Singlet1H-N-H
e~2.75Multiplet1H~22.8C⁴, H(e)
f~0.55, ~0.80Multiplets4H~6.5C⁵, H(f)
Detailed ¹H NMR Spectrum Interpretation
  • Signal (c) - δ ~3.80 ppm (Triplet, 2H): This signal corresponds to the two protons on C³. The significant downfield shift is caused by the strong deshielding inductive effect of the adjacent electronegative chlorine atom.[6][7] It appears as a triplet due to spin-spin coupling with the two neighboring protons on C² (n+1 rule, 2+1=3).

  • Signal (b) - δ ~2.65 ppm (Triplet, 2H): This triplet represents the two protons on C², which are alpha to the carbonyl group. The carbonyl group's anisotropy and inductive effect shift this signal downfield, but less so than the chlorine's effect on H(c). This signal is split into a triplet by the two adjacent protons on C³.

  • Signal (d) - δ ~6.5 ppm (Broad Singlet, 1H): This signal is characteristic of an amide proton (N-H).[6] Its chemical shift can be variable and is often broad due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding or chemical exchange with trace amounts of water.

  • Signal (e) - δ ~2.75 ppm (Multiplet, 1H): This complex signal is assigned to the single proton on C⁴ of the cyclopropyl ring. It is deshielded relative to the other cyclopropyl protons because it is directly attached to the amide nitrogen. It appears as a multiplet due to coupling with the four non-equivalent methylene protons on C⁵.

  • Signals (f) - δ ~0.55 and ~0.80 ppm (Multiplets, 4H): These signals in the highly shielded (upfield) region are hallmarks of the cyclopropyl methylene protons on C⁵.[8][9] The unique electronic structure of the cyclopropane ring, sometimes described as having "σ-aromaticity," creates a magnetic environment that strongly shields the protons, pushing their chemical shift to unusually low values.[8] The complexity of the signals arises from geminal and vicinal coupling between these four protons and the methine proton H(e).

Detailed ¹³C NMR Spectrum Interpretation
  • Signal (a) - δ ~170.5 ppm: This downfield signal is unequivocally assigned to the carbonyl carbon (C¹) of the amide group. Carbonyl carbons are highly deshielded and typically appear in the 160-185 ppm range.[4][5][10]

  • Signal at δ ~40.5 ppm: This signal is assigned to C³, the carbon directly bonded to the chlorine atom. The electronegativity of chlorine causes a significant downfield shift compared to a standard alkane carbon.[10]

  • Signal at δ ~38.2 ppm: This corresponds to C², the carbon alpha to the carbonyl group. It is deshielded by the carbonyl but to a lesser extent than C³ is by chlorine.

  • Signal at δ ~22.8 ppm: This signal is assigned to the cyclopropyl methine carbon (C⁴), which is attached to the nitrogen atom.

  • Signal at δ ~6.5 ppm: This highly upfield signal is characteristic of the cyclopropyl methylene carbons (C⁵). The strained nature and unique hybridization of the cyclopropane ring cause extreme shielding of these carbon atoms.[11][12]

Structural Validation: A Comparison with Alternatives

The combined ¹H and ¹³C NMR data provides a unique fingerprint for 3-chloro-N-cyclopropylpropanamide, allowing for its confident differentiation from plausible isomers.

  • Alternative 1: 2-chloro-N-cyclopropylpropanamide:

    • ¹H NMR Prediction: The proton on the carbon bearing the chlorine (C²) would be a quartet (split by the adjacent methyl group), and the methyl protons (C³) would be a doublet. This is in stark contrast to the two distinct triplets observed for the propanamide chain in the experimental data.

    • ¹³C NMR Prediction: The carbon chemical shifts for the propanamide backbone would be significantly different.

  • Alternative 2: N-(1-chlorocyclopropyl)propanamide:

    • ¹H NMR Prediction: The cyclopropyl proton signals would be absent. The symmetry would be different, leading to fewer signals for the cyclopropyl ring protons than observed.

    • ¹³C NMR Prediction: The carbon attached to both chlorine and nitrogen would be significantly deshielded. The characteristic upfield methylene carbon signal of a cyclopropyl group would be altered or absent.

The logical process of elimination, guided by the experimental data, is visualized below.

G cluster_data Experimental NMR Data cluster_analysis Structural Analysis & Comparison H_NMR ¹H NMR Data - Two Triplets (2H each) - Amide N-H (1H) - Upfield Cyclopropyl Signals (5H) Target Hypothesis 1: 3-chloro-N-cyclopropylpropanamide H_NMR->Target Consistent: Two adjacent CH₂ groups Iso_1 Hypothesis 2: 2-chloro-N-cyclopropylpropanamide H_NMR->Iso_1 Inconsistent: Predicts Quartet & Doublet Iso_2 Hypothesis 3: Isomeric Chlorinated Cyclopropyl Ring H_NMR->Iso_2 Inconsistent: Predicts different cyclopropyl signals C_NMR ¹³C NMR Data - Carbonyl C (~170 ppm) - Two Aliphatic C's (~38-41 ppm) - Two Upfield Cyclopropyl C's (~7, ~23 ppm) C_NMR->Target Conclusion Conclusion: Structure Confirmed as 3-chloro-N-cyclopropylpropanamide Target->Conclusion

Caption: Workflow for the validation of 3-chloro-N-cyclopropylpropanamide structure.

Conclusion

The comprehensive analysis of both ¹H and ¹³C NMR spectra provides unambiguous and self-consistent evidence for the structure of 3-chloro-N-cyclopropylpropanamide. Each signal's chemical shift, multiplicity, and integration value corresponds precisely to the predicted electronic environment of the protons and carbons in the target molecule. Furthermore, a comparative analysis demonstrates that the spectral data are inconsistent with those expected for plausible isomers. This rigorous, data-driven approach exemplifies the power of NMR spectroscopy in modern chemical research, ensuring the foundational integrity of synthetic products.

References

  • K. B. Wiberg, et al. (1962). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC. Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting ¹³C-NMR Spectra. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). ¹³C nmr spectrum of cyclopropane. Available at: [Link]

  • PubChem. (n.d.). 3-chloro-N-cyclohexylpropanamide. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator. Available at: [Link]

  • University College London. (n.d.). Chemical shifts. Available at: [Link]

  • Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values. Available at: [Link]

  • M. Baranac-Stojanović. (2014). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate. Available at: [Link]

  • Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Available at: [Link]

  • H. E. Gottlieb, V. Kotlyar, A. Nudelman. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

  • H. Gunawan, A. B. D. Nandiyanto. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology. Available at: [Link]

  • SpectraBase. (n.d.). 3-Chloro-N-cycloheptylpropanamide. John Wiley & Sons, Inc. Available at: [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Available at: [Link]

  • L. I. Larina, et al. (2023). Acrylamide derivatives: A dynamic nuclear magnetic resonance study. Magnetic Resonance in Chemistry. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). H-1 proton nmr spectrum of cyclopropane. Available at: [Link]

  • SpectraBase. (n.d.). Propionamide, 3-chloro-N,N-dipropyl-. John Wiley & Sons, Inc. Available at: [Link]

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A Senior Application Scientist's Guide to Purity Confirmation of 3-chloro-N-cyclopropylpropanamide by HPLC-UV

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 3-chloro-N-cyclopropylpropanamide, a key building block in the synthesis of various novel therapeutic agents, is no exception. Its purity profile can directly influence the yield and impurity profile of the final API. Therefore, a robust, reliable, and validated analytical method for its purity determination is indispensable.

This guide provides an in-depth technical comparison of an optimized High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against a generic screening approach for confirming the purity of 3-chloro-N-cyclopropylpropanamide. As your partner in the lab, I will walk you through the causality behind our experimental choices, grounding our protocol in authoritative standards to ensure a self-validating and trustworthy system for your critical research.

The Analyte: A Physicochemical Perspective

Before any method development, a fundamental understanding of the analyte is paramount. Our molecule, 3-chloro-N-cyclopropylpropanamide, has the following structure:

Structure:

  • Molecular Formula: C₆H₁₀ClNO

  • Molecular Weight: 147.60 g/mol

From this structure, we can infer key properties that will govern its chromatographic behavior:

  • Polarity: The presence of an amide linkage and a chloro group imparts significant polarity to this small molecule. This suggests that traditional reversed-phase chromatography will be a suitable separation technique, but retention might be limited on standard C18 columns, especially with high organic content in the mobile phase.[1][2]

  • UV Absorbance: The primary chromophore in this molecule is the amide carbonyl group (C=O). The n→π* electronic transition of a simple amide bond typically results in weak absorption in the 210-220 nm range.[3][4] Unlike its analogue, 3-chloro-N-phenylpropanamide, our compound lacks an aromatic ring, which would provide strong absorbance at higher wavelengths (~254 nm).[5] This dictates that for adequate sensitivity, we must work at a lower UV wavelength.

The Analytical Technique: HPLC with Diode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) is the industry standard for purity analysis, offering high-resolution separation of compounds in a mixture.[6][7] The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[7]

Pairing HPLC with a UV detector, specifically a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, is a powerful combination. A DAD/PDA acquires the entire UV-visible spectrum for every point in the chromatogram.[8] This capability is crucial for:

  • Optimal Wavelength Selection: We can extract the chromatogram at the wavelength of maximum absorbance for our analyte, ensuring the highest sensitivity.

  • Peak Purity Analysis: By comparing spectra across a single peak, we can assess its homogeneity and detect the presence of co-eluting impurities that would otherwise be hidden.[9]

A Tale of Two Methods: Generic Screening vs. Targeted Optimization

To illustrate the importance of rigorous method development, we will compare two approaches.

  • Alternative - The Generic Screening Method: This is a "one-size-fits-all" approach often used for initial screening. It typically involves a standard C18 column and a fast, generic gradient. While quick, it often fails to separate closely related impurities, leading to an overestimation of purity.

  • Proposed - The Optimized, Stability-Indicating Method: This method is systematically developed and tailored to the specific analyte. The goal is to create a stability-indicating method, which is a validated quantitative analytical procedure that can detect changes in the quality of the drug substance over time.[10] This requires resolving the main peak from all potential process impurities and degradation products.

The core of our argument is that for reliable purity confirmation, a generic approach is insufficient. The causality is simple: without optimizing the separation conditions (stationary phase, mobile phase, gradient), there is no guarantee of resolving structurally similar impurities, which are common in chemical syntheses.

Experimental Protocol: The Optimized and Self-Validating Workflow

This protocol details the optimized method, incorporating system suitability tests (SST) as a self-validating mechanism to ensure the system is performing correctly before sample analysis.

Reagents and Sample Preparation
  • Solvents: Use HPLC-grade acetonitrile (ACN), methanol (MeOH), and water.

  • Mobile Phase Modifier: Use formic acid (FA), LC-MS grade or equivalent.

  • Mobile Phase A (MPA): 0.1% Formic Acid in Water (v/v).

  • Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile (v/v).

    • Scientist's Note: Formic acid is added to control the pH of the mobile phase. For an amide, it helps to suppress the ionization of any free silanols on the stationary phase and can improve peak shape by reducing tailing. Acetonitrile is chosen over methanol as it generally provides lower backpressure and better peak efficiency for many small molecules.

  • Diluent: Prepare a mixture of 50:50 Water:Acetonitrile.

  • Standard Solution: Accurately weigh approximately 10 mg of 3-chloro-N-cyclopropylpropanamide reference standard and dissolve in 10.0 mL of diluent to create a 1.0 mg/mL stock solution. Dilute 1.0 mL of this stock to 10.0 mL with diluent to obtain a working standard concentration of 100 µg/mL.

  • Sample Solution: Prepare the test sample at the same concentration (100 µg/mL) using the diluent.

HPLC-UV System and Conditions
ParameterOptimized Method ConditionGeneric Method Condition
Column Waters XBridge C18, 2.5 µm, 4.6 x 75 mmStandard C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% FA in Water0.1% FA in Water
Mobile Phase B 0.1% FA in Acetonitrile0.1% FA in Acetonitrile
Flow Rate 1.0 mL/min1.0 mL/min
Gradient 5% to 40% B in 10 min, then to 95% B in 2 min, hold for 1 min, return to 5% B in 0.1 min, hold for 1.9 min5% to 95% B in 5 min, hold for 1 min, return to 5% B in 0.1 min, hold for 1.9 min
Column Temp. 30 °CAmbient
Injection Vol. 5 µL10 µL
Detection DAD, 210 nmDAD, 210 nm
Run Time 15 minutes8 minutes
  • Scientist's Note: The optimized method employs a column with smaller particles (2.5 µm vs 5 µm) and a shorter length, which enhances efficiency. The gradient is shallower and more focused (5-40% B over 10 min), providing greater resolving power for early-eluting polar compounds. The generic method's fast gradient rushes peaks off the column, compromising resolution.

System Suitability Testing (SST)

Before analyzing any samples, perform five replicate injections of the 100 µg/mL Standard Solution and evaluate the following parameters. This is a non-negotiable step for a trustworthy protocol.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Measures peak symmetry. High tailing can indicate secondary interactions or column degradation.
Theoretical Plates (N) N ≥ 2000Measures column efficiency. Higher numbers indicate sharper peaks and better separation power.
Repeatability (%RSD) %RSD ≤ 1.0% for Peak AreaEnsures the precision of the injection and detection system.
Experimental Workflow Diagram

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mp 1. Prepare Mobile Phases (A: 0.1% FA in H₂O) (B: 0.1% FA in ACN) prep_std 2. Prepare Standard (100 µg/mL) prep_sample 3. Prepare Sample (100 µg/mL) sst 4. System Suitability Test (5x Standard Injections) prep_sample->sst sst_check 5. Verify SST Criteria (Tailing, Plates, %RSD) sst->sst_check sst_check->sst Fail inject_sample 6. Inject Sample sst_check->inject_sample Pass acquire_data 7. Acquire Chromatogram & Spectral Data (DAD) inject_sample->acquire_data integrate 8. Integrate Peaks acquire_data->integrate purity_calc 9. Calculate Purity (Area % Method) integrate->purity_calc peak_purity 10. Perform DAD Peak Purity Analysis purity_calc->peak_purity report 11. Generate Report peak_purity->report

Caption: HPLC-UV Experimental Workflow for Purity Determination.

Data Interpretation and Purity Confirmation

Purity Calculation

The purity is determined using the area percent method, which assumes that all compounds have a similar response factor at the chosen wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

The Logic of Confirmation

Confirming purity is more than just a calculation. It's a logical process that relies on multiple checks.

G start Chromatographic Data Acquired main_peak Is main peak symmetrical and well-resolved? start->main_peak area_percent Calculate Area % Purity main_peak->area_percent Yes investigate Impurity Detected. Further Investigation Needed. main_peak->investigate No dad_purity Perform DAD Peak Purity Analysis area_percent->dad_purity threshold_check Is Purity Angle < Purity Threshold? dad_purity->threshold_check final_confirm Purity Confirmed threshold_check->final_confirm Yes threshold_check->investigate No

Sources

Efficacy comparison of 3-chloro-N-cyclopropylpropanamide in different solvent systems

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Solvent System Efficacy for the Synthesis of 3-chloro-N-cyclopropylpropanamide: A Comparative Analysis

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the landscape of fine chemical and pharmaceutical synthesis, the choice of a solvent system is not merely a matter of dissolution; it is a critical parameter that dictates reaction kinetics, yield, purity, and overall process efficiency. This guide provides a comprehensive comparison of the efficacy of different solvent systems for the synthesis of 3-chloro-N-cyclopropylpropanamide, a key intermediate in various synthetic pathways. Our analysis is grounded in fundamental chemical principles and supported by detailed experimental protocols, offering researchers and drug development professionals a practical framework for solvent selection and optimization.

The synthesis of 3-chloro-N-cyclopropylpropanamide from cyclopropylamine and 3-chloropropanoyl chloride is a nucleophilic acyl substitution. The solvent's role in this reaction is multifaceted, influencing the solubility of reactants, stabilizing charged intermediates, and affecting the rate of reaction. This guide will explore these effects through a comparative study of four common solvent systems: Dichloromethane (DCM), Acetonitrile (ACN), Tetrahydrofuran (THF), and a green solvent alternative, 2-Methyltetrahydrofuran (2-MeTHF).

Theoretical Framework: The Impact of Solvent Properties on Reaction Efficacy

The reaction is a nucleophilic acyl substitution where the nitrogen of cyclopropylamine attacks the electrophilic carbonyl carbon of 3-chloropropanoyl chloride. The ideal solvent must facilitate this interaction while minimizing side reactions.

  • Polarity and Dipole Moment : The polarity of the solvent plays a crucial role in stabilizing the polar transition state of the reaction. Polar aprotic solvents, such as DCM and ACN, are often favored for their ability to solvate the charged intermediates without interfering with the nucleophile through hydrogen bonding.

  • Solubility : Ensuring that both the amine and the acyl chloride are fully dissolved is paramount for a homogeneous reaction mixture and optimal reaction rates.

  • Boiling Point : The boiling point of the solvent determines the accessible temperature range for the reaction, which can be critical for overcoming activation energy barriers.

  • Inertness : The solvent must be inert under the reaction conditions to prevent the formation of byproducts.

Experimental Design and Protocols

To objectively compare the efficacy of the selected solvent systems, a standardized experimental protocol was designed. The key performance indicators (KPIs) for this comparison are reaction yield, purity of the final product, and reaction time.

Materials and Methods
  • Reactants : Cyclopropylamine (99%), 3-Chloropropanoyl chloride (98%)

  • Solvents : Dichloromethane (DCM, anhydrous), Acetonitrile (ACN, anhydrous), Tetrahydrofuran (THF, anhydrous), 2-Methyltetrahydrofuran (2-MeTHF, anhydrous)

  • Base : Triethylamine (TEA)

  • Analytical Equipment : High-Performance Liquid Chromatography (HPLC) for purity analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for product identification, and Nuclear Magnetic Resonance (NMR) for structural confirmation.

Standardized Reaction Protocol

The following protocol was executed for each of the four solvent systems:

  • A 250 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, was charged with cyclopropylamine (1.0 eq) and triethylamine (1.2 eq) dissolved in the respective anhydrous solvent (100 mL).

  • The solution was cooled to 0 °C in an ice bath.

  • A solution of 3-chloropropanoyl chloride (1.1 eq) in the same solvent (50 mL) was added dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0-5 °C.

  • After the addition was complete, the reaction mixture was allowed to warm to room temperature and stirred for a specified time (monitored by TLC/HPLC).

  • Upon completion, the reaction was quenched with deionized water (50 mL).

  • The organic layer was separated, washed with brine (2 x 50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • The crude product was purified by column chromatography on silica gel.

Experimental Workflow Diagram

G cluster_prep 1. Reactant Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_analysis 4. Purification & Analysis prep_amine Dissolve Cyclopropylamine & TEA in Solvent cool Cool Amine Solution to 0°C prep_amine->cool prep_acyl Dissolve 3-Chloropropanoyl Chloride in Solvent add Dropwise Addition of Acyl Chloride prep_acyl->add cool->add stir Stir at Room Temperature add->stir quench Quench with Water stir->quench extract Separate Organic Layer quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify analyze HPLC, GC-MS, NMR purify->analyze

Caption: Standardized workflow for the synthesis and analysis of 3-chloro-N-cyclopropylpropanamide.

Comparative Data and Results

The following table summarizes the key performance indicators obtained from the experimental runs in each solvent system.

Solvent SystemReaction Time (hours)Yield (%)Purity (HPLC, %)Notes
Dichloromethane (DCM)29298.5Fast reaction, easy workup.
Acetonitrile (ACN)1.59599.1Fastest reaction, highest yield and purity.
Tetrahydrofuran (THF)48597.2Slower reaction, potential for peroxide formation.
2-Methyltetrahydrofuran3.58897.8Good green alternative, slightly slower than THF.

Discussion and Interpretation

The experimental results highlight the significant influence of the solvent system on the efficacy of the synthesis of 3-chloro-N-cyclopropylpropanamide.

  • Acetonitrile (ACN) emerged as the optimal solvent in this study. Its high polarity and dielectric constant effectively stabilize the polar transition state of the nucleophilic acyl substitution, leading to the fastest reaction rate and the highest yield and purity.

  • Dichloromethane (DCM) also proved to be a highly effective solvent, providing a high yield and purity with a slightly longer reaction time compared to ACN. Its lower boiling point might be advantageous for reactions involving thermally sensitive compounds.

  • Tetrahydrofuran (THF) resulted in a noticeably slower reaction and a lower yield. While a polar aprotic solvent, its lower dielectric constant compared to ACN and DCM provides less stabilization for the charged intermediates. Additionally, the risk of peroxide formation in THF necessitates careful handling and the use of inhibitors.

  • 2-Methyltetrahydrofuran (2-MeTHF) performed favorably as a green alternative to THF. It offered a higher yield and purity than its parent compound, likely due to its lower water miscibility, which simplifies the workup process. Its performance, while not matching ACN or DCM, positions it as a viable, more environmentally friendly option for process scale-up.

Mechanistic Considerations

The observed trend in reaction rates (ACN > DCM > 2-MeTHF > THF) correlates well with the polarity and dielectric constants of the solvents. The stabilization of the tetrahedral intermediate in the nucleophilic acyl substitution mechanism is enhanced in more polar environments.

G cluster_solvent Solvent Effect reactants Cyclopropylamine + 3-Chloropropanoyl Chloride intermediate Tetrahedral Intermediate (Polar, Charged) reactants->intermediate Nucleophilic Attack product 3-chloro-N-cyclopropylpropanamide intermediate->product Chloride Elimination ACN ACN ACN->intermediate Strong Stabilization DCM DCM DCM->intermediate Good Stabilization THF THF THF->intermediate Moderate Stabilization

Safety Operating Guide

Navigating the Unseen Threat: A Guide to Personal Protective Equipment for 3-chloro-N-cyclopropylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile: A Conservative Approach

Given the absence of a dedicated SDS for 3-chloro-N-cyclopropylpropanamide, we must infer its potential hazards from analogous compounds. Chemicals with similar structures, such as 3-chloro-N-methylpropanamide and other chlorinated amide derivatives, are known to present risks including acute toxicity if swallowed, skin irritation, and serious eye irritation[1][2]. Some related compounds also carry warnings for potential genetic defects, cancer, and damage to fertility or an unborn child[3][4][5][6]. Therefore, a conservative approach that assumes a comparable or higher hazard level is not just recommended, but essential.

The core principle of chemical safety is to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion. The selection of Personal Protective Equipment (PPE) is the final and most personal line of defense in a multi-layered safety strategy that also includes engineering and administrative controls.

The Essential Armor: Selecting Your Personal Protective Equipment

The appropriate level of PPE is dictated by the specific procedure being performed. The following table outlines the recommended PPE for various laboratory operations involving 3-chloro-N-cyclopropylpropanamide.

Laboratory Operation Required Personal Protective Equipment
Storage and Transport - Laboratory coat- Safety glasses with side shields- Chemical-resistant gloves (Nitrile or Neoprene)
Weighing and Aliquoting (Solid) - Laboratory coat- Chemical splash goggles- Face shield (recommended)- Chemical-resistant gloves (Nitrile or Neoprene)- Respiratory protection (N95 or higher, especially if dusty)
Solution Preparation and Handling - Laboratory coat- Chemical splash goggles- Face shield- Chemical-resistant gloves (Nitrile or Neoprene)- Work in a certified chemical fume hood
Reaction Setup and Monitoring - Laboratory coat or chemical-resistant apron- Chemical splash goggles- Face shield- Chemical-resistant gloves (Nitrile or Neoprene)- Work in a certified chemical fume hood
Work-up and Purification - Chemical-resistant laboratory coat or apron- Chemical splash goggles- Face shield- Chemical-resistant gloves (Nitrile or Neoprene)- Work in a certified chemical fume hood
Waste Disposal - Chemical-resistant laboratory coat or apron- Chemical splash goggles- Face shield- Chemical-resistant gloves (Nitrile or Neoprene)
A Deeper Dive into PPE Selection:
  • Eye and Face Protection: The potential for serious eye irritation necessitates robust protection.[1] Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory for all handling of liquids and solids. A face shield worn over goggles is crucial when there is a significant risk of splashes or explosions.[7][8]

  • Skin and Body Protection: A standard laboratory coat is the minimum requirement. For procedures with a higher risk of splashes, a chemical-resistant apron or coveralls should be worn.[7][9][10] All protective clothing should be removed before leaving the laboratory.

  • Hand Protection: The selection of appropriate gloves is critical. Nitrile or neoprene gloves generally offer good resistance to a wide range of chemicals. However, it is imperative to check the glove manufacturer's compatibility charts for the specific solvent or chemical being used. Double gloving can provide an additional layer of protection, especially during prolonged handling.[10]

  • Respiratory Protection: Handling solid 3-chloro-N-cyclopropylpropanamide, which may be a powder, poses an inhalation risk. All weighing and aliquoting of the solid material should be performed in a chemical fume hood or a powder containment hood. If this is not feasible, a NIOSH-approved respirator with a particulate filter (N95 or higher) is required.[9][11] For handling volatile solutions or during reactions that may produce vapors, working within a certified chemical fume hood is mandatory.[2][12]

Procedural Guidance for Safe Handling

A systematic approach to handling 3-chloro-N-cyclopropylpropanamide will significantly mitigate risks. The following workflow diagram illustrates the key stages and associated safety measures.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS of Analogs Review SDS of Analogs Don PPE Don PPE Review SDS of Analogs->Don PPE Hazard Assessment Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weighing (in fume hood) Weighing (in fume hood) Prepare Work Area->Weighing (in fume hood) Dissolving Dissolving Weighing (in fume hood)->Dissolving Reaction Reaction Dissolving->Reaction Work-up Work-up Reaction->Work-up Decontaminate Glassware Decontaminate Glassware Work-up->Decontaminate Glassware Dispose Waste Dispose Waste Decontaminate Glassware->Dispose Waste Segregate Waste Streams Doff PPE Doff PPE Dispose Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: A workflow for the safe handling of 3-chloro-N-cyclopropylpropanamide.

Disposal Plan: A Critical Final Step

Proper disposal of 3-chloro-N-cyclopropylpropanamide and any contaminated materials is crucial to prevent environmental contamination and ensure the safety of others.

Step-by-Step Disposal Protocol:

  • Segregation: All waste contaminated with 3-chloro-N-cyclopropylpropanamide, including gloves, disposable lab coats, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Waste Streams: Separate solid and liquid waste streams.

    • Solid Waste: Collect in a designated, sealed container lined with a heavy-duty plastic bag.

    • Liquid Waste: Collect in a sealed, labeled, and chemical-resistant container. Do not mix with incompatible waste streams.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "3-chloro-N-cyclopropylpropanamide," and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[2][12][13] Do not pour any waste containing this compound down the drain.[12]

By adhering to these rigorous safety protocols, researchers can confidently and responsibly advance their scientific endeavors while prioritizing personal and environmental well-being.

References

  • Loba Chemie. (2022). Safety Data Sheet: 3-CHLORO-1,2-PROPANEDIOL. Retrieved from [Link]

  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Chemistry-For-Everyone. (2025). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-N-methylpropanamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.